molecular formula C10H10ClN3O2 B1313281 4-Chloro-6,7-dimethoxyquinazolin-2-amine CAS No. 221698-39-1

4-Chloro-6,7-dimethoxyquinazolin-2-amine

Cat. No.: B1313281
CAS No.: 221698-39-1
M. Wt: 239.66 g/mol
InChI Key: CIRYMDFNFDJALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dimethoxyquinazolin-2-amine is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7-dimethoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRYMDFNFDJALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444075
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221698-39-1
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Core Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. This compound is a pivotal intermediate in the pharmaceutical industry, primarily recognized for its role as a precursor in the synthesis of several α1-adrenoceptor antagonists, including Doxazosin and Terazosin. This document consolidates essential data on its chemical identity, physical constants, and solubility. Detailed experimental protocols for its synthesis, purification, and analysis are presented to support researchers in its effective utilization. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key experimental procedures, adhering to specified formatting for clarity and utility in a research and development setting.

Core Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline, a quinazoline derivative, is a white to off-white solid crystalline powder.[1] Its core structure is fundamental to the pharmacological activity of the drugs synthesized from it.

Chemical Identity
IdentifierValue
IUPAC Name 2-chloro-6,7-dimethoxyquinazolin-4-amine[1][2]
CAS Number 23680-84-4[1][3]
Molecular Formula C₁₀H₁₀ClN₃O₂[3][4][5]
Molecular Weight 239.66 g/mol [3][4]
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC[1]
InChI Key HWIIAAVGRHKSOJ-UHFFFAOYSA-N[1][3][4]
Synonyms 2-Chloro-6,7-dimethoxy-4-quinazolinamine, USP Doxazosin Related Compound C, Terazosin EP Impurity A, Alfuzosin EP Impurity B, Prazosin Impurity, Doxazosin EP Impurity F[1]
Physicochemical Properties
PropertyValue
Melting Point 262-268 °C (decomposes)[3][4][6]
Boiling Point 374.0 ± 42.0 °C at 760 mmHg (Predicted)[1]
Density 1.391 ± 0.06 g/cm³ (Predicted)[1]
Appearance White to off-white solid[1]
Solubility Sparingly soluble in DMSO (with heating and sonication), slightly soluble in Methanol (with heating and sonication).[1] A study on various quinazoline derivatives also suggests that solubility is generally low in common organic solvents but can be enhanced in solvents like N,N-dimethylformamide (DMF).

Biological Significance and Mechanism of Action

The primary biological significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline lies in its role as a key synthetic intermediate for a class of potent and selective α1-adrenoceptor antagonists. These antagonists, such as prazosin, terazosin, and doxazosin, are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] The 4-amino-6,7-dimethoxyquinazoline moiety is a crucial pharmacophore that confers high affinity and selectivity for the α1-adrenoceptor. While derivatives of this compound are pharmacologically active, 4-Amino-2-chloro-6,7-dimethoxyquinazoline itself is not typically used as a final drug product and there is no evidence to suggest it directly modulates a specific signaling pathway. Its utility is in providing a reactive chloro group at the 2-position, which is amenable to nucleophilic substitution for the construction of more complex, pharmacologically active molecules. Recent computational studies have explored its potential as an anti-Alzheimer's agent through molecular docking simulations against proteins associated with the disease.[7]

Experimental Protocols

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

A common synthetic route involves the amination of 2,4-dichloro-6,7-dimethoxyquinazoline. The following protocol is a generalized procedure based on literature reports.

Objective: To synthesize 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Ammonium hydroxide (25%)[8]

  • Tetrahydrofuran (THF)

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in tetrahydrofuran (THF) at ambient temperature.

  • To the stirred solution, add an excess of 25% ammonium hydroxide.

  • Stir the reaction mixture vigorously at ambient temperature for approximately 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF by rotary evaporation.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from methanol to yield 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a solid.

  • Dry the purified product in a vacuum oven.

G Synthesis Workflow of 4-Amino-2-chloro-6,7-dimethoxyquinazoline cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in THF add_reagent Add excess 25% Ammonium Hydroxide start->add_reagent stir Stir at ambient temperature for 24h add_reagent->stir monitor Monitor reaction by TLC stir->monitor evaporate Remove THF by rotary evaporation monitor->evaporate Upon completion filter Filter and wash precipitate with water evaporate->filter recrystallize Recrystallize from Methanol filter->recrystallize dry Dry the final product recrystallize->dry end Final Product dry->end Obtain pure 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Caption: Synthesis workflow for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Purification by Column Chromatography

For higher purity, flash chromatography can be employed.

Objective: To purify 4-Amino-2-chloro-6,7-dimethoxyquinazoline using flash column chromatography.

Materials:

  • Crude 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Flash chromatography system

Procedure:

  • Prepare a slurry of silica gel in the mobile phase (e.g., a gradient of methanol in dichloromethane).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 100% DCM to a DCM:MeOH mixture).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Analytical Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Method: A reverse-phase HPLC method can be utilized.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

  • ¹H NMR (DMSO-d₆): Expected signals would include singlets for the two methoxy groups, signals for the aromatic protons on the quinazoline ring, and a broad singlet for the amino protons.

  • ¹³C NMR (DMSO-d₆): Expected signals would correspond to the ten carbon atoms in the molecule, including the two methoxy carbons, the aromatic carbons, and the carbons of the quinazoline core.

3.3.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

  • Expected Absorptions: Characteristic peaks would be observed for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinazoline ring, C-O stretching of the methoxy groups, and a C-Cl stretching vibration.

Solubility Determination (Gravimetric Method)

The following is a generalized protocol for determining the solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a given solvent.

Objective: To quantitatively determine the equilibrium solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a specific solvent at a constant temperature.

Materials:

  • Pure 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Selected solvent (e.g., DMSO, DMF, Methanol)

  • Vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Analytical balance

  • Vacuum oven

Procedure:

  • Add an excess amount of 4-Amino-2-chloro-6,7-dimethoxyquinazoline to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • Allow the vial to stand at the same temperature to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish.

  • Evaporate the solvent in the dish to dryness using a vacuum oven at an appropriate temperature.

  • Allow the dish to cool to room temperature in a desiccator and weigh it again.

  • Calculate the solubility as the mass of the residue per volume of the solvent.

G Workflow for Gravimetric Solubility Determination cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Measurement start Add excess solute to a known volume of solvent seal Seal the vial start->seal agitate Agitate at constant temperature until equilibrium seal->agitate settle Allow undissolved solid to settle agitate->settle filter Filter a known volume of the supernatant settle->filter evaporate Evaporate solvent to dryness in a pre-weighed dish filter->evaporate weigh Weigh the residue evaporate->weigh calculate Calculate solubility (mass/volume) weigh->calculate end Solubility Value calculate->end Quantitative Solubility Data

Caption: Workflow for determining solubility via the gravimetric method.

Safety and Handling

4-Amino-2-chloro-6,7-dimethoxyquinazoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning for causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its role as a key building block for important therapeutic agents. This technical guide has provided a detailed summary of its core properties, a discussion of its biological relevance as a synthetic intermediate, and comprehensive experimental protocols for its synthesis, purification, and characterization. The inclusion of structured data tables and workflow diagrams aims to facilitate its practical application in a laboratory setting. Further research into the direct biological activities of this compound could reveal novel therapeutic applications beyond its current use as a synthetic precursor.

References

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key chemical intermediate, recognized for its critical role in the synthesis of a variety of pharmacologically active compounds.[1][2] Its quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, with a focus on its application in drug development. Detailed experimental protocols and data are presented to support researchers in their scientific endeavors.

Physicochemical Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a white to off-white crystalline powder.[5] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 23680-84-4[6]
Molecular Formula C₁₀H₁₀ClN₃O₂[6]
Molecular Weight 239.66 g/mol [6]
Melting Point 262-268 °C (decomposes)[6]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in DMSO (sparingly, with heating and sonication), slightly soluble in Methanol (with heating and sonication)[2]
IUPAC Name 2-chloro-6,7-dimethoxyquinazolin-4-amine[7]
InChI Key HWIIAAVGRHKSOJ-UHFFFAOYSA-N[8]

Synthesis and Characterization

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be achieved through multiple synthetic routes, often starting from veratrole or 3,4-dimethoxybenzaldehyde.[9][10] A common pathway involves the nitration, reduction, cyclization, and subsequent chlorination of a suitable precursor.

General Synthetic Workflow

A representative synthetic workflow for the preparation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is depicted below. This multi-step process typically involves the formation of a quinazoline-2,4-dione intermediate, followed by chlorination and amination.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 3,4-Dimethoxybenzaldehyde) oxidation Oxidation start->oxidation nitration Nitration oxidation->nitration reduction Reduction nitration->reduction cyclization Cyclization with Urea/Cyanate reduction->cyclization intermediate1 6,7-Dimethoxyquinazoline-2,4-dione cyclization->intermediate1 chlorination Chlorination (e.g., POCl₃) intermediate1->chlorination intermediate2 2,4-Dichloro-6,7-dimethoxyquinazoline chlorination->intermediate2 amination Selective Amination intermediate2->amination product 4-Amino-2-chloro-6,7-dimethoxyquinazoline amination->product

A general synthetic workflow for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
Experimental Protocol: Synthesis from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide

This protocol describes the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide.[11]

Materials:

  • 3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g, 0.326 mol)

  • Phosphorous oxychloride (POCl₃, 500 ml)

  • Deionized water

  • Saturated aqueous sodium hydroxide solution

  • Acetone

Procedure:

  • To a reaction vessel, add 3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g) and phosphorous oxychloride (500 ml) in one portion at 25-30 °C.

  • Heat the reaction mixture to 65-70 °C and maintain for approximately one hour.

  • After the reaction is complete, cool the mixture to 25-30 °C.

  • Carefully pour the reaction mixture into cold water (5-6 °C) and stir for one hour.

  • Filter the resulting precipitate (2-chloro-4-amino-6,7-dimethoxyquinazoline) and suction dry.

  • To the wet cake, add water (5 L) and adjust the pH of the suspension to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.

  • Filter the product, wash the solid with water (5 L), followed by acetone (500 ml).

  • Dry the final product at 60-65 °C for 24 hours.

Yield and Purity:

  • Expected yield: 41 g (76%)[11]

  • Purity (by HPLC): >99%[11]

Spectroscopic Data

The structural identity of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be confirmed by various spectroscopic methods.

Spectroscopic DataValuesReference(s)
¹H NMR (DMSO-d₆, δ ppm) 8.0 (2H, broad singlet), 7.6 (1H, singlet), 7.1 (1H, singlet), 3.9-3.8 (6H, doublet)[11]
Mass Spectrum (m/z) [M+2]⁺ = 242.2[11]
Infrared (IR) Spectrum Available in the NIST WebBook[8]

Applications in Drug Development

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a crucial building block for the synthesis of several marketed drugs and investigational compounds. Its primary utility lies in its reactive 2-chloro group, which readily undergoes nucleophilic substitution, allowing for the introduction of various side chains to modulate pharmacological activity.

Synthesis of Alpha-1 Adrenergic Receptor Antagonists

This compound is a key precursor in the synthesis of alpha-1 adrenergic receptor antagonists such as Doxazosin and Terazosin, which are used to treat hypertension and benign prostatic hyperplasia.[2][12][13]

The following protocol outlines the synthesis of Terazosin hydrochloride dihydrate from 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[13]

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g)

  • N-(2-tetrahydrofuroyl)piperazine (20 g)

  • n-Butanol (316 ml)

  • Water (24 ml)

Procedure:

  • To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g) and 4-Amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) with stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 9 hours.

  • Cool the reaction mixture to room temperature and stir for 10-12 hours.

  • Collect the crystals by filtration, wash with n-butanol, and dry in vacuo at 40-50 °C.

Yield:

  • Expected yield: 40.1 g (94%)[13]

The synthesis of Doxazosin involves the condensation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[12][14]

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g, 0.58 mol)

  • 1-(1,4-benzodioxan-2-carbonyl)piperazine (150 g, 0.60 mol)

  • n-Butanol (2 L)

Procedure:

  • In a reaction flask, combine 4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g), 1-(1,4-benzodioxan-2-carbonyl)piperazine (150 g), and n-butanol (2 L).

  • Stir the mixture and heat to reflux for 3.5 hours.

  • Cool the reaction mixture to 80 °C and filter the precipitate.

  • Wash and dry the solid to obtain Doxazosin hydrochloride.

Yield:

  • Expected yield of Doxazosin hydrochloride: 251 g (88%)[15]

Development of Anti-inflammatory and Anticancer Agents

The versatile quinazoline scaffold of this compound has been exploited to develop novel derivatives with potential anti-inflammatory and anticancer activities.

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been synthesized and evaluated for their anti-inflammatory properties. These compounds often act by inhibiting cyclooxygenase (COX) enzymes.[3][16]

Experimental Protocol: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives

A general procedure for synthesizing these derivatives involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives.[1][3]

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol)

  • Substituted aniline derivative (4 mmol)

  • Isopropanol (5 ml)

Procedure:

  • Reflux a mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the respective aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours.

  • After cooling, the precipitated product is filtered, washed, and purified.

Biological Activity:

  • Some of the synthesized derivatives have shown significant in vitro anti-inflammatory activity, with IC₅₀ values comparable to the standard drug diclofenac sodium. For instance, 2-Chloro-N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine exhibited an IC₅₀ value of 1.772 µg/ml.[3]

Quinazoline derivatives are well-known inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[17][18][19][20] By modifying the 4-amino-2-chloro-6,7-dimethoxyquinazoline core, researchers have developed potent inhibitors targeting these pathways.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[5][17] Several quinazoline-based compounds have been developed as inhibitors of this pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinazoline Quinazoline Derivative (e.g., Compound 6b) Quinazoline->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

For example, novel 4-aminoquinazoline derivatives have been synthesized and shown to selectively inhibit PI3Kα with IC₅₀ values in the nanomolar range, leading to cell cycle arrest and apoptosis in cancer cells.[21]

EGFR Signaling Pathway:

The EGFR signaling pathway plays a vital role in cell growth and differentiation, and its overactivation is a hallmark of many cancers.[18][19] 4-Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR inhibits

Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be further functionalized at the 4-amino position with various aniline moieties to generate potent EGFR inhibitors. Some of these compounds have shown efficacy against mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation inhibitors.[2][19]

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a versatile and valuable building block in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its 2-chloro substituent provide a robust platform for the creation of a diverse range of bioactive molecules. From established drugs like Doxazosin and Terazosin to novel investigational compounds targeting key signaling pathways in cancer and inflammation, this quinazoline derivative continues to be a cornerstone for the development of new therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that the detailed protocols and data will facilitate further research and innovation in this exciting field.

References

A Comprehensive Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a heterocyclic aromatic organic compound. Its structure consists of a quinazoline core, which is a bicyclic system where a benzene ring is fused to a pyrimidine ring. The quinazoline ring is substituted with an amino group at position 4, a chloro group at position 2, and two methoxy groups at positions 6 and 7.

The IUPAC name for this compound is 2-chloro-6,7-dimethoxyquinazolin-4-amine [][2][3].

Chemical Identifiers:

  • CAS Number: 23680-84-4[2][4]

  • Molecular Formula: C₁₀H₁₀ClN₃O₂[][2][4]

  • SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC[][3]

  • InChI: InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)[][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is presented in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.

PropertyValueReferences
Molecular Weight 239.66 g/mol [][4]
Appearance White to Off-white or pale yellow crystalline powder[][5]
Melting Point 262-268 °C (decomposition)
Boiling Point 374.0 ± 42.0 °C at 760 mmHg[]
Density 1.391 ± 0.06 g/cm³[]
Purity (HPLC) ≥95% - ≥98.5%[][5]
Solubility Insoluble in water; Soluble in DMSO (sparingly, with heating/sonication), DMF, dichloromethane, and slightly soluble in Methanol (with heating/sonication)[][5]
Storage Store at -20°C in a cool, dry place under an inert atmosphere[][5]

Biological Significance and Applications

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a vital intermediate in the synthesis of several pharmaceuticals, particularly α1-adrenergic receptor antagonists.[] These drugs are used for treating conditions like benign prostatic hyperplasia (BPH) and hypertension.[]

Key applications include its role as a precursor for:

  • Doxazosin: A long-acting α1-adrenergic blocker.[]

  • Terazosin: A selective α1-antagonist for BPH symptom treatment.[]

  • Alfuzosin: Used in the treatment of BPH.[]

  • Prazosin: An α1-blocker used to treat high blood pressure.[]

Furthermore, quinazoline derivatives are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] Recent studies have also investigated the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as an anti-Alzheimer's agent through computational and spectroscopic methods.[9]

Experimental Protocols

The synthesis of derivatives from 4-Amino-2-chloro-6,7-dimethoxyquinazoline often involves diazotization followed by coupling reactions or nucleophilic substitution.

A. Diazotization of 4-Amino-2-chloro-6,7-dimethoxyquinazoline [6]

This protocol describes the formation of a diazonium salt, which is a versatile intermediate for synthesizing various azo dyes.

  • Preparation of Slurry: A smooth slurry is prepared by mixing 1.0 g (2 mmol) of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 0.45 g (21 mmol) of sodium nitrite (NaNO₂) and 10 mL of water.

  • Addition to Acid: The slurry is added to a well-stirred mixture of 4 mL of concentrated hydrochloric acid (d = 1.18) and 4.0 g of ice, maintaining the temperature between 0-5°C.

  • Reaction: The reaction mixture is stirred for 30 minutes to yield the diazonium salt. This salt can then be used in subsequent coupling reactions.

B. Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives [8][10]

This protocol outlines a general procedure for the nucleophilic substitution of the amino group.

  • Reactant Mixture: 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) is mixed with an appropriate aniline derivative (4 mmol) in 5 mL of isopropanol.

  • Refluxing: The mixture is refluxed for 6 hours.

  • Cooling and Precipitation: The reaction mixture is cooled to room temperature and then poured into ice-cold water with continuous stirring.

  • Filtration and Washing: The resulting precipitate is filtered and washed with distilled water to obtain the final 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway starting from 6,7-dimethoxyquinazoline-2,4-dione to produce 4-amino-2-chloro-6,7-dimethoxyquinazoline and its subsequent use in synthesizing α1-blockers.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Target Intermediate cluster_final Final Products (Examples) A 6,7-Dimethoxyquinazoline-2,4-dione B 2,4-Dichloro-6,7-dimethoxyquinazoline A->B  POCl₃, N,N-dimethylaniline   C 4-Amino-2-chloro-6,7-dimethoxyquinazoline B->C  Nucleophilic Substitution (Ammonia source)   D Doxazosin / Terazosin C->D  Further Synthetic Steps  

Caption: Synthetic route to 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives.

References

The Quinazoline Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-2-chloro-6,7-dimethoxyquinazoline core is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. While the intermediate itself is not the primary therapeutic agent, its rigid, heterocyclic scaffold serves as a versatile platform for the development of potent and selective drugs targeting a range of biological macromolecules. This technical guide delves into the mechanisms of action of key therapeutic agents derived from this quinazoline core, with a focus on their molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate their functions. We will explore the well-established role of its derivatives as α1-adrenergic receptor antagonists in the treatment of benign prostatic hyperplasia and hypertension, as well as their increasingly significant application as kinase inhibitors in oncology and as epigenetic modulators.

Introduction: The Versatility of the Quinazoline Nucleus

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key building block in medicinal chemistry, most notably in the production of α1-adrenergic receptor antagonists such as Terazosin and Doxazosin. The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a structurally rigid framework that can be strategically functionalized to achieve high-affinity interactions with specific biological targets. The 6,7-dimethoxy substitution pattern is a common feature in many of these derivatives, often contributing to favorable binding characteristics. Beyond its foundational role in α1-blocker synthesis, this quinazoline scaffold has been extensively utilized to develop inhibitors of various protein kinases implicated in cancer, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the mesenchymal-epithelial transition factor (c-Met). Furthermore, derivatives have shown inhibitory activity against histone methyltransferases like G9a, highlighting the broad therapeutic potential of this chemical motif.

Mechanism of Action: From Adrenergic Receptors to Kinase Inhibition

The biological activity of compounds derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline is dictated by the specific chemical moieties appended to the core structure. This allows for the targeted design of molecules with distinct mechanisms of action.

α1-Adrenergic Receptor Antagonism

Derivatives such as Terazosin and Doxazosin are selective antagonists of α1-adrenergic receptors. These G-protein coupled receptors are found in the smooth muscle of blood vessels, the prostate gland, and the bladder neck.

Signaling Pathway:

Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated Ca2+ levels, along with DAG, activate protein kinase C (PKC) and calmodulin-dependent kinases, ultimately resulting in smooth muscle contraction.

Terazosin and Doxazosin competitively inhibit the binding of norepinephrine to α1-adrenergic receptors, thereby blocking this signaling cascade. The consequence is smooth muscle relaxation, leading to vasodilation and a decrease in blood pressure, as well as reduced muscle tone in the prostate and bladder neck, which alleviates the symptoms of benign prostatic hyperplasia (BPH).

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds G_protein Gq Protein Alpha1_AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Terazosin Terazosin / Doxazosin Terazosin->Alpha1_AR Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and Antagonism by Terazosin/Doxazosin.
Protein Kinase Inhibition

The 4-aminoquinazoline core is a well-established scaffold for the development of ATP-competitive kinase inhibitors. By modifying the substituents at the 4-position, derivatives can be designed to target the ATP-binding pocket of specific kinases with high affinity and selectivity.

2.2.1. EGFR and HER2 Inhibition

Many quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are receptor tyrosine kinases often overexpressed or mutated in various cancers.

Signaling Pathway:

Upon ligand binding (e.g., EGF to EGFR), these receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways promote cell proliferation, survival, and angiogenesis.

Quinazoline-based inhibitors bind to the ATP-binding site of the kinase domain of EGFR and/or HER2, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling. This leads to the suppression of tumor cell growth and proliferation.

Kinase_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR / HER2 Receptor ADP ADP EGFR_HER2->ADP P P EGFR_HER2->P Autophosphorylation ATP ATP ATP->EGFR_HER2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Kinase Inhibitor Quinazoline_Inhibitor->EGFR_HER2 Inhibits ATP binding

Caption: EGFR/HER2 Signaling and Inhibition by Quinazoline Derivatives.

2.2.2. c-Met Inhibition

Other quinazoline derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling, often driven by its ligand, hepatocyte growth factor (HGF), is implicated in tumor growth, invasion, and metastasis. Similar to EGFR/HER2 inhibitors, these compounds act by competing with ATP for the binding site in the c-Met kinase domain, thereby blocking its activation and downstream signaling.

Histone Methyltransferase Inhibition

The versatility of the quinazoline scaffold extends to the realm of epigenetics. Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of the histone methyltransferase G9a.

Mechanism:

G9a is an enzyme that primarily catalyzes the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2). This methylation is a key epigenetic mark associated with transcriptional repression. G9a inhibitors bind to the substrate-binding pocket of the enzyme, preventing it from methylating histones. This leads to a reduction in H3K9 methylation, which can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.

Quantitative Data Summary

The following tables summarize the in vitro potency of various derivatives of the 4-amino-2-chloro-6,7-dimethoxyquinazoline scaffold against their respective targets.

Table 1: α1-Adrenergic Receptor Antagonists

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
Terazosinα1-Adrenergic ReceptorsRadioligand Binding-2.5[1]
Doxazosinα1A, α1B, α1D-Adrenoceptors[3H]prazosin binding--[2]
Doxazosinα1-Adrenergic ReceptorsFunctional Assay--[3]

Table 2: Protein Kinase Inhibitors

Compound ClassTarget(s)IC50 (nM) RangeReference(s)
Quinazoline DerivativesEGFR0.8 - 9.95 µM[3][4]
Quinazoline DerivativesHER22.2 - 22 nM[5]
Quinoline Derivativesc-Met9.3 - 64 nM[6]
Quinazoline Derivativesc-Met20 - 80 nM[7]

Table 3: G9a Histone Methyltransferase Inhibitors

Compound ClassTargetIC50 (nM) RangeReference(s)
2,4-DiaminoquinazolinesG9a2.5 - 472 nM[2]
7-Aminoalkoxy-quinazolinesG9a15 - 106 nM[8][9]

Experimental Protocols

The elucidation of the mechanisms of action described above relies on a variety of in vitro assays. Below are outlines of the key experimental protocols.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand_Binding_Assay Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing α1-AR) Incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]prazosin) - Test Compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Measures radioactivity on filters) Filtration->Scintillation Data_Analysis 5. Data Analysis (Determine IC50 and Ki values) Scintillation->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the α1-adrenergic receptor are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.[10]

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled test compound (e.g., Terazosin).[10]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[11]

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[11]

In Vitro Kinase Assay (e.g., for EGFR, HER2, c-Met)

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Assay_Workflow Reagent_Prep 1. Reagent Preparation - Recombinant Kinase - Substrate (e.g., peptide) - ATP - Test Compound Reaction_Setup 2. Reaction Setup in Plate - Kinase - Substrate - Test Compound (varying concentrations) Reagent_Prep->Reaction_Setup Reaction_Initiation 3. Initiate Reaction (Add ATP) Reaction_Setup->Reaction_Initiation Incubation 4. Incubation (Allow phosphorylation to occur) Reaction_Initiation->Incubation Detection 5. Detection (Measure substrate phosphorylation, e.g., via luminescence, fluorescence, or radioactivity) Incubation->Detection Data_Analysis 6. Data Analysis (Determine IC50 value) Detection->Data_Analysis

Caption: General Workflow for an In Vitro Kinase Assay.

Detailed Methodology:

  • Reagents: A purified, recombinant form of the kinase of interest (e.g., EGFR), a suitable substrate (often a synthetic peptide), ATP, and the test compound are prepared in an appropriate assay buffer.[4][12]

  • Reaction: The kinase, substrate, and varying concentrations of the test compound are added to the wells of a microplate. The reaction is initiated by the addition of ATP.[4][12]

  • Incubation: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to kinase activity.[12]

    • Fluorescence-based assays (e.g., TR-FRET): Using an antibody that specifically recognizes the phosphorylated substrate.[4]

  • Data Analysis: The kinase activity is plotted against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.[4]

G9a Histone Methyltransferase Assay

This assay measures the ability of a compound to inhibit the methylation of a histone peptide by G9a.

Detailed Methodology:

  • Reagents: Recombinant G9a enzyme, a biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM, the methyl donor), and the test compound are prepared in an assay buffer.[13][14]

  • Reaction: The G9a enzyme, histone peptide substrate, and varying concentrations of the test compound are incubated together. The reaction is initiated by the addition of SAM.[13][14]

  • Detection: The level of peptide methylation is quantified. A common method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format:

    • Streptavidin-coated donor beads are added, which bind to the biotinylated histone peptide.

    • An antibody specific for the methylated histone mark (e.g., H3K9me2), conjugated to an acceptor bead, is added.

    • If the peptide is methylated, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[14]

  • Data Analysis: The luminescent signal is measured and plotted against the concentration of the test compound to determine the IC50 value.[14]

Conclusion

The 4-amino-2-chloro-6,7-dimethoxyquinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets have led to the development of important therapies for conditions ranging from benign prostatic hyperplasia to cancer. The mechanisms of action of its derivatives, from the competitive antagonism of G-protein coupled receptors to the inhibition of key enzymes in cellular signaling and epigenetic regulation, highlight the remarkable versatility of this chemical core. A thorough understanding of these mechanisms, facilitated by the robust in vitro assays detailed in this guide, is essential for the continued development of novel and improved therapeutics based on the quinazoline framework.

References

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Physicochemical Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is an off-white solid with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol .[1] It is a crucial building block in the synthesis of several active pharmaceutical ingredients, particularly those targeting cardiovascular and other diseases.

Solubility Profile

The solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline has been determined in a range of organic solvents at various temperatures. A key study utilized the isothermal saturation method to establish the equilibrium solubility.[][3]

Quantitative Solubility Data

The mole fraction solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in twelve different monosolvents at temperatures ranging from 273.15 K to 313.15 K is summarized below. The data indicates that the compound exhibits the highest solubility in N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF), and the lowest in toluene.[]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol 273.150.0002158
283.150.0003241
293.150.0004132
303.150.0004915
313.150.0005437
Ethanol 273.150.0002879
283.150.0003984
293.150.0005012
303.150.0006139
313.150.0006934
n-Propanol 273.150.0003514
283.150.0004682
293.150.0005791
303.150.0006884
313.150.0007692
Isopropanol 273.150.0002996
283.150.0004015
293.150.0005128
303.150.0005987
313.150.0006220
n-Butanol 273.150.0004126
283.150.0005593
293.150.0006984
303.150.0008215
313.150.0009288
Isobutyl alcohol 273.150.0003891
283.150.0005129
293.150.0006437
303.150.0007582
313.150.0008408
Ethyl acetate 273.150.0004892
283.150.0006418
293.150.0007985
303.150.0009214
313.150.0010100
Toluene 273.150.0000098
283.150.0000135
293.150.0000169
303.150.0000198
313.150.0000217
N,N-Dimethylformamide (DMF) 273.150.0058910
283.150.0075140
293.150.0092180
303.150.0105400
313.150.0115700
N-Methylpyrrolidone (NMP) 273.150.0069820
283.150.0088910
293.150.0108700
303.150.0125100
313.150.0137000
1,4-Dioxane 273.150.0001124
283.150.0001596
293.150.0002015
303.150.0002384
313.150.0002535
Cyclohexanone 273.150.0018940
283.150.0024810
293.150.0030150
303.150.0035280
313.150.0038470

In addition to organic solvents, the aqueous solubility is reported to be 1.418 g/L at 25°C.[1] It is also described as sparingly soluble in DMSO and slightly soluble in Methanol, requiring heating to aid dissolution.[1]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following protocol outlines the isothermal saturation method used to determine the solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess solid compound to a known volume of solvent prep2 Seal the container to prevent solvent evaporation prep1->prep2 equi1 Place in a thermostatically controlled shaker bath prep2->equi1 equi2 Agitate at a constant temperature for a sufficient time to reach equilibrium equi1->equi2 samp1 Allow solid to settle equi2->samp1 samp2 Withdraw a sample of the supernatant using a pre-heated/cooled syringe samp1->samp2 samp3 Filter the sample to remove undissolved solids samp2->samp3 samp4 Dilute the filtrate with a suitable solvent samp3->samp4 samp5 Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC) samp4->samp5

Figure 1: Isothermal Saturation Method Workflow.

Stability Profile

General Stability

4-Amino-2-chloro-6,7-dimethoxyquinazoline is generally considered to be stable under normal conditions.[4] For long-term storage, a temperature of 2-8°C is recommended.[1] When heated to decomposition, it may emit dangerous fumes.[4]

Forced Degradation Studies (Hypothetical Workflow)

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (e.g., 0.1 N HCl, heat) analysis1 Develop a stability-indicating analytical method (e.g., HPLC) stress1->analysis1 stress2 Base Hydrolysis (e.g., 0.1 N NaOH, heat) stress2->analysis1 stress3 Oxidative Degradation (e.g., 3% H₂O₂, room temp) stress3->analysis1 stress4 Thermal Degradation (Dry heat, e.g., 60°C) stress4->analysis1 stress5 Photolytic Degradation (ICH Q1B compliant light exposure) stress5->analysis1 analysis2 Analyze stressed samples at various time points analysis1->analysis2 analysis3 Quantify the parent compound and any degradation products analysis2->analysis3 analysis4 Characterize significant degradation products (e.g., LC-MS) analysis3->analysis4 start Drug Substance/Product start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Figure 2: Forced Degradation Study Workflow.

Role in Signaling Pathways

4-Amino-2-chloro-6,7-dimethoxyquinazoline is primarily utilized as a synthetic intermediate and is not typically studied for its direct biological activity in signaling pathways. Its significance lies in its role as a precursor to a variety of biologically active molecules. The derivatives of this compound have been shown to interact with several key signaling pathways implicated in various diseases.

G cluster_core Core Compound cluster_derivatives Bioactive Derivatives cluster_pathways Targeted Signaling Pathways core 4-Amino-2-chloro-6,7- dimethoxyquinazoline deriv1 Prazosin, Terazosin, Doxazosin core->deriv1 Synthesis deriv2 Anti-cancer agents core->deriv2 Synthesis deriv3 Potential Anti-Alzheimer's agents core->deriv3 Synthesis path1 α1-Adrenergic Receptor Signaling deriv1->path1 Inhibition path2 EGFR & VEGFR-2 Signaling deriv2->path2 Inhibition path3 β-catenin/TCF4 Signaling deriv2->path3 Inhibition

Figure 3: Relationship to Bioactive Derivatives and Signaling Pathways.

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are known to act as:

  • α1-Adrenergic Receptor Antagonists: Compounds like Prazosin, Terazosin, and Doxazosin are selective blockers of α1-adrenergic receptors, which are involved in the sympathetic nervous system and play a role in blood pressure regulation.

  • Anti-cancer Agents: Certain derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are critical for tumor growth and angiogenesis. Others have been designed to target the β-catenin/TCF4 signaling pathway, which is implicated in various cancers.

  • Potential Anti-Alzheimer's Agents: The scaffold has been explored for developing compounds that could potentially have therapeutic effects in Alzheimer's disease, although the specific pathways are still under investigation.

References

Unveiling the Spectroscopic Signature of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the pharmacologically significant compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of various biologically active molecules.[] Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₁₀H₁₀ClN₃O₂
Molecular Weight 239.66 g/mol
CAS Number 23680-84-4
Appearance White to almost white powder or crystals

Spectral Data

The following sections present the available spectral data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-5~7.20SingletAromatic proton
H-8~6.90SingletAromatic proton
-NH₂~5.80Broad SingletAmino group protons
-OCH₃ (C7)~3.95SingletMethoxy group protons
-OCH₃ (C6)~3.90SingletMethoxy group protons

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Carbon Predicted Chemical Shift (ppm)
C-2~158
C-4~155
C-8a~152
C-6~149
C-7~148
C-4a~108
C-5~105
C-8~98
-OCH₃ (C7)~56.5
-OCH₃ (C6)~56.0
Infrared (IR) Spectroscopy

The infrared spectrum of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands corresponding to its functional groups.[2]

Table 3: Key IR Absorption Bands for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Wavenumber (cm⁻¹) Intensity Assignment
3485MediumN-H stretch (asymmetric)
3350MediumN-H stretch (symmetric)
1650StrongN-H bend
1620StrongC=N stretch (quinazoline ring)
1580StrongC=C stretch (aromatic ring)
1280StrongC-O stretch (aryl ether)
850StrongC-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry data from the NIST Mass Spectrometry Data Center reveals the molecular ion peak and characteristic fragmentation patterns.[3]

Table 4: Mass Spectrometry Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

m/z Relative Intensity (%) Assignment
239100[M]⁺ (Molecular Ion)
22480[M-CH₃]⁺
20440[M-Cl]⁺
19630[M-CH₃, -CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable substrate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathway

Recent studies have investigated 4-Amino-2-chloro-6,7-dimethoxyquinazoline (also referred to as ACDQ in some literature) as a potential therapeutic agent for Alzheimer's disease.[4] The proposed mechanism involves the inhibition of key enzymes implicated in the disease's pathology.

signaling_pathway ACDQ 4-Amino-2-chloro-6,7- dimethoxyquinazoline (ACDQ) Inhibition Inhibition ACDQ->Inhibition AChE Acetylcholinesterase (AChE) Neuroprotection Neuroprotection & Cognitive Improvement AChE->Neuroprotection BuChE Butyrylcholinesterase (BuChE) BuChE->Neuroprotection Inhibition->AChE Inhibition->BuChE

Figure 1: Proposed inhibitory action of ACDQ on cholinesterase enzymes.

The diagram illustrates the inhibitory effect of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound is hypothesized to increase acetylcholine levels in the brain, leading to potential neuroprotective and cognitive benefits in the context of Alzheimer's disease.

Conclusion

This technical guide provides a consolidated resource of the available spectral data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The presented NMR, IR, and MS data, along with standardized experimental protocols, serve as a valuable tool for the unambiguous identification and characterization of this important chemical entity. The exploration of its biological activity highlights its potential in the ongoing research and development of novel therapeutics.

References

The Versatile Synthon: A Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-amino-2-chloro-6,7-dimethoxyquinazoline as a versatile starting material in the synthesis of a range of blockbuster pharmaceuticals. Its unique chemical structure provides a robust scaffold for the construction of complex active pharmaceutical ingredients (APIs), particularly in the therapeutic areas of oncology and cardiovascular disease. This document provides a comprehensive overview of its application in the synthesis of key drugs, detailed experimental protocols, and an exploration of the biological pathways they modulate.

Core Applications in Drug Synthesis

4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a critical building block for several prominent drugs. Its quinazoline core is a well-established pharmacophore, and the reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities that define the pharmacological profile of the final API. Notable examples include the anticancer agents Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), and the alpha-1 adrenergic receptor antagonists Doxazosin and Alfuzosin, used in the treatment of hypertension and benign prostatic hyperplasia.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of prominent APIs starting from 4-amino-2-chloro-6,7-dimethoxyquinazoline or its immediate precursors. This data is intended to provide a comparative overview of different synthetic strategies.

Table 1: Synthesis of Gefitinib

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12,4-dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroanilineAcetic Acid55265-[1]
24-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroanilineIsopropanolRoom Temp19899.4[2]
37-methoxy-6-(3-morpholinopropoxy)-4-chloroquinazoline, 3-chloro-4-fluoroaniline, KOHIsopropanolRoom Temp-99-[3]

Table 2: Synthesis of Erlotinib

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
14-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline, 3-ethynylaniline, PyridineIsopropanolReflux49595[4]
24-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline, 3-ethynylaniline, HClWater401.5--[5]
34-chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylanilineAcetonitrileReflux5--[6]

Table 3: Synthesis of Doxazosin

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
14-amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazinen-Butanol----[7]

Table 4: Synthesis of Alfuzosin

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
14-amino-2-chloro-6,7-dimethoxyquinazoline, 3-methylaminopropionitrileDimethylformamide1006--[8]
24-amino-2-chloro-6,7-dimethoxyquinazoline HCl, 3-methylaminopropionitrileSulfolane130 (Reflux)5--[9][10]
34-amino-2-chloro-6,7-dimethoxyquinazoline, 3-methylaminopropionitrileIsoamyl Alcohol----[9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key APIs from 4-amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives.

Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)[2]
  • Reaction Setup: In a two-necked 250 mL flask, introduce 6.30 g (0.03 mol, 1 equivalent) of 4-chloro-6,7-dimethoxyquinazoline.

  • Addition of Reagents: Add 10.00 g (0.069 mol, 2.3 equivalents) of 3-chloro-4-fluoroaniline and 100 mL of isopropanol.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: A precipitate will form. Filter the precipitate, wash it with isopropanol, and dry it in an oven at 60°C for 24 hours.

  • Yield and Purity: This procedure yields the product as a white solid (9.65 g, 98% yield) with a purity of 99.4% as determined by HPLC.

Synthesis of N-(3-ethynylphenyl)-6,7-bis-(2-methoxyethoxy)quinazolin-4-amine hydrochloride (Erlotinib)[4]
  • Reaction Setup: Prepare a solution of 5.90 g (75 mmol) of pyridine and 8.80 g (75 mmol) of 3-ethynylphenylamine in 260 mL of isopropanol.

  • Addition of Quinazoline: To the solution from step 1, add a solution of 20.30 g (65 mmol) of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline in 100 mL of isopropanol dropwise.

  • Reaction: Stir the resulting mixture and heat to reflux for 4 hours under an argon atmosphere. An orange solid will precipitate.

  • Work-up and Purification: After stirring at room temperature overnight, filter the precipitate. Wash the solid with hot isopropanol and air-dry to obtain the crude product. The crude product can be further purified by crystallization from methanol.

  • Yield and Purity: This process affords the crude product in 95% yield with 95% HPLC purity.

Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine hydrochloride (Alfuzosin Intermediate)[8]
  • Reaction Setup: In a round bottom flask, combine 50 g (0.208 moles) of 4-amino-2-chloro-6,7-dimethoxyquinazoline and 21.2 g (0.252 moles) of 3-methylaminopropionitrile in 350 mL of dimethylformamide.

  • Reaction: Stir the reaction mixture at 100°C for 6 hours.

  • Work-up and Purification: Cool the reaction to 25°C and add 250 mL of isopropanol. Stir for an additional 15 minutes, then filter the resulting solid. Wash the solid with 50 mL of isopropanol and dry at 50°C for 7-8 hours to yield the hydrochloride salt of the product.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of the APIs derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline is attributed to their targeted interaction with specific biological pathways.

EGFR Signaling Pathway Inhibition by Gefitinib and Erlotinib

Gefitinib and Erlotinib are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11][12] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[13][14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth.[11][12]

Gefitinib and Erlotinib act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[11][13] This binding prevents ATP from accessing the active site, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling. The blockade of these pathways ultimately leads to a reduction in cancer cell proliferation and an increase in apoptosis.[15][16]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to EGFR->P1 Dimerization & Autophosphorylation ADP ADP P1->ADP RAS RAS P1->RAS PI3K PI3K P1->PI3K Gefitinib Gefitinib / Erlotinib Gefitinib->P1 Inhibits ATP ATP ATP->P1 Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib/Erlotinib.

Alpha-1 Adrenergic Receptor Signaling Blockade by Doxazosin and Alfuzosin

Doxazosin and Alfuzosin are selective alpha-1 adrenergic receptor antagonists.[17][18][19] These receptors are located on the smooth muscle cells of blood vessels and the prostate gland.[20] The binding of the endogenous catecholamine, norepinephrine, to alpha-1 adrenergic receptors triggers a signaling cascade that leads to smooth muscle contraction.[20]

In blood vessels, this contraction results in vasoconstriction and an increase in blood pressure.[18] In the prostate and bladder neck, smooth muscle contraction can lead to restricted urinary flow, a common symptom of benign prostatic hyperplasia (BPH).[17][19]

Doxazosin and Alfuzosin competitively block norepinephrine from binding to alpha-1 adrenergic receptors.[18] This inhibition prevents the downstream signaling events that lead to smooth muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[19][20] Similarly, the relaxation of smooth muscle in the prostate and bladder neck improves urinary flow and alleviates the symptoms of BPH.[17]

Alpha1_Adrenergic_Signaling cluster_synapse Synaptic Cleft cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Binds to G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates Doxazosin Doxazosin / Alfuzosin Doxazosin->Alpha1_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Alpha-1 Adrenergic Receptor Signaling and Blockade by Doxazosin/Alfuzosin.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline has proven to be a highly valuable and versatile starting material in the pharmaceutical industry. Its utility in the synthesis of targeted therapies for cancer and cardiovascular diseases underscores its importance in modern drug development. The synthetic routes and biological mechanisms detailed in this guide provide a solid foundation for researchers and scientists working to develop novel therapeutics and optimize existing synthetic processes. The continued exploration of this quinazoline derivative's reactivity and applications holds significant promise for the future of medicine.

References

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance and Therapeutic Potential of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal heterocyclic compound that serves as a foundational building block in the synthesis of a wide array of biologically active molecules. While direct studies on the intrinsic biological activity of this core compound are limited, its true significance lies in the potent and diverse pharmacological properties of its derivatives. This technical guide provides a comprehensive overview of the biological activities associated with molecules derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline, with a focus on their applications in anticancer and antihypertensive therapies, and emerging potential in neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the implicated signaling pathways.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] 4-Amino-2-chloro-6,7-dimethoxyquinazoline represents a highly versatile starting material for the synthesis of various therapeutic agents.[2][3] Its chemical structure, featuring a reactive chloro group at the 2-position and an amino group at the 4-position, allows for facile derivatization to explore structure-activity relationships (SAR) and develop targeted therapies.[1]

The primary utility of this compound is as a key intermediate in the production of well-established pharmaceuticals and novel drug candidates.[][5]

Biological Activities of Key Derivatives

The biological activities of compounds synthesized from 4-Amino-2-chloro-6,7-dimethoxyquinazoline are diverse, with prominent applications in oncology and cardiovascular medicine.

Anticancer Activity

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been extensively investigated as potent anticancer agents, primarily targeting key receptor tyrosine kinases (RTKs) involved in tumor growth and proliferation.

A significant number of derivatives function as inhibitors of EGFR and VEGFR-2, two critical targets in cancer therapy. The general structure-activity relationship suggests that the 4-amino group is essential for activity, often forming a crucial hydrogen bond within the kinase binding site.[1]

Table 1: Anticancer Activity of Selected 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Derivative ClassTarget(s)Cell Line(s)IC50 / ActivityReference(s)
2-chloro-4-anilinoquinazolinesEGFR, VEGFR-2VariousPotent dual inhibitionN/A
Quinazoline-based pyrimidodiazepinesDNA, EGFR, VEGFR-2K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7GI50: 0.622–1.81 μM (for quinazoline-chalcone precursor)N/A
4-anilino-6,7-dimethoxy quinazolinesVEGFR-2, EGFRHCT116, K562, SKBR3Potent antitumor and anti-angiogenic effectsN/A
4-aminoquinazoline derivativesPI3K/AKT/mTOR pathwayBreast cancer cellsSignificant inhibitory activityN/A
Antihypertensive Activity

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a crucial precursor in the synthesis of several α1-adrenergic receptor antagonists, which are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[][5] Notable examples include Doxazosin and Terazosin. The 4-amino-6,7-dimethoxyquinazoline moiety is a key structural feature for high-affinity binding to the α1-adrenoceptor.[1]

Potential in Alzheimer's Disease

Recent computational studies have highlighted the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (referred to as ACDQ in the study) as a therapeutic agent for Alzheimer's disease. Molecular docking simulations have shown a strong interaction with a protein associated with the disease.

Table 2: Computational Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Alzheimer's Disease Models

Target ProteinComputational MethodBinding EnergyKey FindingReference(s)
4EY7Molecular Docking-8.1 kcal/molStrong interaction with the target proteinN/A

It is important to note that these findings are based on computational models and await experimental validation.

Implicated Signaling Pathways

The biological effects of derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are mediated through the modulation of several key intracellular signaling pathways.

EGFR and VEGFR-2 Signaling in Cancer

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline that inhibit these receptors block these pathways, leading to an anti-tumor effect.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Transcription Gene Transcription PI3K_Akt->Transcription RAS_MAPK->Transcription PLCg->Transcription Inhibitor Quinazoline Derivatives Inhibitor->EGFR Inhibitor->VEGFR2

Inhibition of EGFR and VEGFR-2 Signaling Pathways.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently dysregulated in cancer. Some 4-aminoquinazoline derivatives have been shown to target components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 4-Aminoquinazoline Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Targeting the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Add test compound (serial dilutions) Step1->Step2 Step3 Incubate (48-72h) Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate (4h) Step4->Step5 Step6 Solubilize formazan (DMSO) Step5->Step6 Step7 Read absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Workflow of the MTT Cytotoxicity Assay.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Principle: A luminescent-based kinase assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A lower luminescence signal indicates higher kinase activity.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the recombinant human kinase (EGFR or VEGFR-2), a specific peptide substrate, and ATP in a kinase assay buffer.

    • Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.

    • Kinase Reaction: Initiate the reaction by adding the kinase and substrate to the wells, followed by the addition of ATP. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the ADP produced back to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.

    • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a cornerstone of modern medicinal chemistry, providing a versatile scaffold for the development of a multitude of therapeutic agents. While the compound itself may not exhibit significant direct biological activity, its derivatives have demonstrated potent and clinically relevant effects, particularly as anticancer and antihypertensive agents. The ongoing exploration of its derivatives in areas such as neurodegenerative diseases underscores the enduring importance of this "privileged" chemical structure. This guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the known biological landscape of this important synthetic intermediate and providing a framework for the evaluation of novel compounds derived from it. Further experimental investigation into the direct biological effects of the core molecule and its potential synergistic activities is warranted.

References

The Synthesis and Application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Pharmaceutical Keystone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-6,7-dimethoxyquinazoline stands as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strategic importance is most notably demonstrated in the production of alpha-1 adrenergic receptor antagonists such as Terazosin and Doxazosin, which are widely used in the management of hypertension and benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this crucial pharmaceutical intermediate. Detailed experimental protocols for its synthesis are presented, alongside a comparative analysis of various synthetic routes. Furthermore, the signaling pathways of the key drugs derived from this intermediate are elucidated through detailed diagrams, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of many biologically active compounds. Among its derivatives, 4-Amino-2-chloro-6,7-dimethoxyquinazoline has emerged as a critical building block in the pharmaceutical industry.[1] Its unique substitution pattern allows for selective chemical modifications, making it an ideal precursor for the synthesis of complex molecules with high therapeutic value.[2] The primary application of this intermediate lies in the manufacturing of quinazoline-based alpha-1 adrenergic receptor blockers, which are essential medications for cardiovascular and urological conditions.[3] This guide delves into the technical aspects of its synthesis and its role in the development of these important therapies.

Synthetic Methodologies

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be achieved through several routes, typically involving a multi-step process that starts from commercially available precursors. The most common strategies involve the construction of the quinazoline ring system followed by chlorination and amination.

Synthesis from 3,4-Dimethoxybenzaldehyde

A widely employed synthetic pathway commences with 3,4-dimethoxybenzaldehyde. This multi-step process involves oxidation, nitration, reduction, cyclization, chlorination, and finally amination to yield the target compound.[4]

Synthesis from 6,7-Dimethoxy quinazolin-2,4-dione

An alternative and efficient route starts from 6,7-dimethoxy quinazolin-2,4-dione. This method involves a two-step process of dichlorination followed by a regioselective amination.[5]

Comparative Data of Synthetic Steps

The following table summarizes the key quantitative data for the critical chlorination and amination steps in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Dichlorination6,7-Dimethoxy quinazolin-2,4-dionePOCl₃, N,N-dimethylaniline-Reflux5->98%[5][6]
Amination2,4-Dichloro-6,7-dimethoxyquinazoline20-25% Aqueous Ammonia-40-756-16--[4]
Amination2,4-Dichloro-6,7-dimethoxyquinazolineNH₃ gasTetrahydrofuranRoom Temp48--[7]

Table 1: Comparative data for key synthetic steps.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, based on established literature procedures.

Protocol 1: Dichlorination of 6,7-Dimethoxy quinazolin-2,4-dione
  • A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is prepared.[5]

  • N,N-dimethylaniline (0.6 mL) is added to the mixture.[5]

  • The reaction mixture is refluxed for 5 hours.[5]

  • After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.[5]

  • The resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration and washed with distilled water.[5]

Protocol 2: Amination of 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Dichloro-6,7-dimethoxyquinazoline is dissolved in 20-25% aqueous ammonia.[4]

  • The reaction is heated to a temperature between 40 °C and 75 °C for 6 to 16 hours.[4]

  • After the reaction is complete, the mixture is cooled, and the product is separated by filtration to yield 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[4]

G cluster_synthesis Synthetic Workflow A 6,7-Dimethoxy quinazolin-2,4-dione B Dichlorination (POCl3, N,N-dimethylaniline) A->B Step 1 C 2,4-Dichloro-6,7- dimethoxyquinazoline B->C D Selective Amination (Aqueous Ammonia) C->D Step 2 E 4-Amino-2-chloro-6,7- dimethoxyquinazoline D->E

Caption: Synthetic workflow for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Physicochemical Properties and Characterization

4-Amino-2-chloro-6,7-dimethoxyquinazoline is typically a white to off-white solid with a high melting point. Its identity and purity are confirmed using various analytical techniques.

PropertyValueReference
Molecular FormulaC₁₀H₁₀ClN₃O₂[8]
Molecular Weight239.66 g/mol [8]
Melting Point~300 °C (decomposes)[3]
Purity (typical)≥98% (HPLC)[9]

Table 2: Physicochemical properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Role as a Pharmaceutical Intermediate and Signaling Pathways of Derived Drugs

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a cornerstone for the synthesis of several alpha-1 adrenergic receptor antagonists, including Terazosin and Doxazosin.[3] These drugs are crucial for treating hypertension and benign prostatic hyperplasia.

Mechanism of Action of Terazosin and Doxazosin

Terazosin and Doxazosin function by selectively blocking alpha-1 adrenergic receptors located on the smooth muscle of blood vessels and the prostate gland.[10][11] This blockade prevents norepinephrine from binding to these receptors, leading to smooth muscle relaxation.[10] In blood vessels, this results in vasodilation and a reduction in blood pressure.[10] In the prostate and bladder neck, it alleviates urinary obstruction symptoms associated with BPH.[10][12]

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Pathway NE Norepinephrine AR Alpha-1 Adrenergic Receptor NE->AR Binds to PLC Phospholipase C (PLC) AR->PLC Activates Drug Terazosin / Doxazosin Drug->AR Blocks Relaxation Smooth Muscle Relaxation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Mechanism of action of Terazosin and Doxazosin.

Downstream Signaling in Cancer (Doxazosin)

Interestingly, studies have shown that Doxazosin can also modulate the JAK/STAT signaling pathway, suggesting potential applications in cancer therapy. It has been observed to suppress the phosphorylation of JAK and STAT proteins, which can lead to the induction of apoptosis in cancer cells.[13]

G cluster_jak_stat Doxazosin's Effect on JAK/STAT Pathway in Cancer Cells Dox Doxazosin JAK JAK Phosphorylation Dox->JAK Inhibits Apoptosis Apoptosis Dox->Apoptosis Induces STAT STAT Phosphorylation JAK->STAT Leads to STAT->Apoptosis Suppression leads to

Caption: Doxazosin's inhibitory effect on the JAK/STAT pathway.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a fundamentally important pharmaceutical intermediate with a well-established role in the synthesis of life-changing medications. Its efficient and scalable synthesis is crucial for the pharmaceutical industry. A thorough understanding of its chemistry, coupled with insights into the mechanisms of action of the drugs derived from it, provides a powerful platform for the development of new and improved therapies. The continued exploration of the biological activities of quinazoline derivatives promises to uncover new therapeutic applications for this versatile scaffold.

References

An In-depth Technical Guide to the Initial Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the manufacturing of several pharmaceutical compounds. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a crucial building block in the synthesis of various biologically active molecules, including antihypertensive drugs like Doxazosin and Terazosin, as well as targeted cancer therapies such as Erlotinib.[1][2] The efficiency and scalability of its synthesis are therefore of significant interest. This document outlines the most common and historically important synthetic pathways, presenting comparative data and detailed experimental protocols.

Core Synthetic Strategies

Several distinct synthetic routes have been developed, often starting from readily available precursors. The choice of a particular route can depend on factors such as starting material cost, overall yield, and environmental considerations. The most prevalent strategies are summarized below.

Route 1: From Substituted Anthranilic Acid Derivatives

A classical approach involves the construction of the quinazoline ring from a substituted anthranilic acid or its corresponding amide. This multi-step process is a well-established method for creating the core heterocyclic structure.[1]

The general workflow for this route is as follows:

A Substituted Anthranilic Acid / Amide B 2,4-Dihydroxy-6,7-dimethoxyquinazoline A->B Sodium Cyanate C 2,4-Dichloro-6,7-dimethoxyquinazoline B->C PCl5 / POCl3 D 4-Amino-2-chloro-6,7-dimethoxyquinazoline C->D Ammonia

Caption: Synthesis from Anthranilic Acid Derivative.

Route 2: Starting from Veratrole (o-Dimethoxybenzene)

An alternative strategy begins with the more fundamental starting material, veratrole. This pathway involves building the necessary functional groups onto the benzene ring before cyclization.[3]

The logical progression for this synthesis is depicted below:

A Veratrole B 3,4-Dimethoxynitrobenzene A->B Nitration C 3,4-Dimethoxyaniline B->C Reduction D 3,4-Dimethoxyphenyl Cyano Carbamide C->D Triphosgene, Cyanamide E 4-Amino-2-chloro-6,7-dimethoxyquinazoline D->E Cyclohydrolysis (PCl5 / POCl3)

Caption: Synthesis from Veratrole.

Route 3: Synthesis via 2,4-Dichloro Intermediate

A common convergent strategy involves the preparation of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, which is then selectively aminated. This intermediate can be synthesized from 6,7-dimethoxyquinazoline-2,4-dione.[1][4]

The experimental workflow is illustrated in the following diagram:

A 6,7-Dimethoxyquinazoline-2,4-dione B 2,4-Dichloro-6,7-dimethoxyquinazoline A->B Chlorination (e.g., POCl3, DMF) C 4-Amino-2-chloro-6,7-dimethoxyquinazoline B->C Selective Amination (Ammonia)

Caption: Synthesis via Dichloro Intermediate.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its immediate precursors.

Starting MaterialIntermediate ProductReagentsYield (%)Reference
2,4-Dihydroxy-6,7-dimethoxyquinazoline2,4-Dichloro-6,7-dimethoxyquinazolinePOCl₃, DMF75[1]
2,4-Dichloro-6,7-dimethoxyquinazoline4-Amino-2-chloro-6,7-dimethoxyquinazolineAqueous Ammonia (25%), THF90[1]
6,7-Dimethoxyquinazoline-2,4-dione2,4-Dichloro-6,7-dimethoxyquinazolinePOCl₃-[4]
2,4-Dichloro-6,7-dimethoxyquinazoline4-Amino-2-chloro-6,7-dimethoxyquinazolineAniline derivatives, Isopropanol-[4]
2,4-Dichloro-6,7-dimethoxyquinazoline4-Amino-2-chloro-6,7-dimethoxyquinazolineAnhydrous NH₃, THF-[5]
3,4-Dimethoxy benzaldehyde2-Chloro-4-amino-6,7-dimethoxyquinazolineMulti-step process-[6]
4,5-Dimethoxy-2-aminobenzoic acid6,7-Dimethoxyquinazolin-4-oneFormamidine acetate, Ethanol87[7]
6,7-Dimethoxyquinazolin-4-one4-Chloro-6,7-dimethoxyquinazolineThionyl chloride, DMF93[7]

Note: A dash (-) indicates that a specific yield was not provided in the cited source for that particular step.

Experimental Protocols

Detailed methodologies for the pivotal steps in the synthesis are provided below.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline from 2,4-Dihydroxy-6,7-dimethoxyquinazoline[1]
  • Apparatus: A 1-liter round-bottom flask equipped with a mechanical stirrer, condenser, and a thermowell.

  • Reagents:

    • 2,4-dihydroxy-6,7-dimethoxyquinazoline (100 g, 0.45 mol)

    • Phosphorus oxychloride (POCl₃, 300 mL)

    • N,N-Dimethylformamide (DMF, 10 mL)

  • Procedure:

    • To the flask, add 2,4-dihydroxy-6,7-dimethoxyquinazoline, followed by POCl₃ and DMF.

    • Heat the mixture to reflux and maintain for 8 hours.

    • After reflux, distill off excess POCl₃ (approximately 200 mL).

    • Pour the residual liquid onto stirred crushed ice.

    • The resulting solid is filtered, washed with water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Protocol 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-Dichloro-6,7-dimethoxyquinazoline[1]
  • Apparatus: A 5-liter round-bottom flask with a mechanical stirrer.

  • Reagents:

    • 2,4-Dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol)

    • Tetrahydrofuran (THF, 500 mL)

    • Aqueous ammonium hydroxide (25%, 1765 mL)

  • Procedure:

    • Charge the flask with 2,4-dichloro-6,7-dimethoxyquinazoline and THF.

    • Stir the mixture for 1 hour at ambient temperature.

    • Add the ammonium hydroxide solution.

    • Continue stirring for 24 hours at ambient temperature.

    • The product precipitates from the solution and is collected by filtration.

    • The solid is washed and dried to afford 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Protocol 3: Alternative Amination using Anhydrous Ammonia[5]
  • Apparatus: A reaction vessel suitable for handling gaseous reagents.

  • Reagents:

    • 2,4-Dichloro-6,7-dimethoxyquinazoline (8.6 g)

    • Tetrahydrofuran (THF, 300 mL)

    • Ammonia gas (NH₃)

  • Procedure:

    • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in THF.

    • Introduce ammonia gas into the solution until saturation is achieved.

    • Allow the reaction mixture to stand for 2 days.

    • Remove the solvent by evaporation.

    • The resulting precipitate is collected by filtration and can be recrystallized from methanol.

Conclusion

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be achieved through several viable routes, each with its own set of advantages and challenges. The selection of a specific pathway will likely be guided by economic and practical considerations on an industrial scale. The protocols and data presented herein offer a detailed guide for laboratory-scale synthesis and process development. Further optimization of reaction conditions, such as temperature, reaction time, and solvent choice, may lead to improved yields and purity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of a novel series of kinase inhibitors based on the 4-amino-6,7-dimethoxyquinazoline scaffold. The protocols detailed below are intended for research purposes and should be performed by qualified personnel.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors such as gefitinib and erlotinib. These agents primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival, which is often dysregulated in various cancers. The 4-amino-2-substituted-6,7-dimethoxyquinazoline framework offers a versatile platform for the development of novel kinase inhibitors with the potential for improved potency, selectivity, and pharmacokinetic properties. The 4-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, while the 2-position provides a vector for introducing various substituents to explore the ATP-binding site and enhance target engagement. The 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors, contributing to favorable binding interactions.

Synthesis of 2-Substituted-4-amino-6,7-dimethoxyquinazoline Derivatives

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction between 4-amino-2-chloro-6,7-dimethoxyquinazoline and a variety of nucleophiles, such as anilines, to introduce diversity at the 2-position.

General Synthetic Workflow

G start 4-Amino-2-chloro-6,7-dimethoxyquinazoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reactant Substituted Aniline (R-NH2) reactant->reaction product 2-(Anilino)-4-amino-6,7-dimethoxyquinazoline Derivative reaction->product Solvent (e.g., Isopropanol) Heat purification Purification (e.g., Column Chromatography) product->purification final_product Pure Kinase Inhibitor purification->final_product

Caption: General synthetic workflow for 2-substituted-4-amino-6,7-dimethoxyquinazoline derivatives.

Experimental Protocol: Synthesis of 2-(Substituted anilino)-4-amino-6,7-dimethoxyquinazolines

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Appropriate substituted aniline (e.g., 3-bromoaniline, 4-methoxyaniline)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and washed with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(substituted anilino)-4-amino-6,7-dimethoxyquinazoline derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Biological Evaluation of Kinase Inhibitors

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase, such as EGFR or VEGFR-2, using a luminescence-based assay that measures ATP consumption.

Kinase Inhibition Assay Workflow

G start Prepare serial dilutions of test compounds step1 Add compounds to 384-well plate start->step1 step2 Add kinase and substrate step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Add Kinase-Glo® reagent step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 values step6->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle (DMSO control) to the wells of a 384-well plate.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the synthesized inhibitors.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data Summary

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of a series of 2-anilino-4-amino-6,7-dimethoxyquinazoline derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

Compound IDR-group on 2-anilinoEGFR (IC₅₀, µM)VEGFR-2 (IC₅₀, µM)
1a H0.151.81
1b 3-Br0.050.56
1c 4-OCH₃0.690.87
Gefitinib -0.02>10
Vandetanib -0.500.04

Table 2: Antiproliferative Activity (GI₅₀, µM)

Compound IDR-group on 2-anilinoA549 (Lung Cancer)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)
1a H11.955.274.41
1b 3-Br6.606.704.90
1c 4-OCH₃>25>25>25
Gefitinib -0.508.305.60

Note: The data presented in these tables are compiled from various literature sources for illustrative purposes and may not be directly comparable due to different experimental conditions.

Signaling Pathway Analysis

Western Blot Protocol for EGFR Pathway Analysis

This protocol is used to assess the effect of the synthesized inhibitors on the phosphorylation status of key proteins in the EGFR signaling cascade.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK, anti-pAkt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cancer cells with the test compounds for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total forms of EGFR and its downstream effectors (e.g., Akt, ERK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitors on protein phosphorylation.

EGFR Signaling Pathway

G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PLCg PLCγ EGFR->PLCg Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) PKC PKC PLCg->PKC Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf PKC->Raf Ras->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.

VEGFR Signaling Pathway

G cluster_0 Cell Membrane VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Src Src VEGFR->Src Activates Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR Inhibits (ATP competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK PKC->Ras_Raf_MEK_ERK eNOS eNOS Akt->eNOS Migration Migration FAK->Migration Proliferation Endothelial Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Permeability Vascular Permeability eNOS->Permeability

Caption: Key downstream signaling pathways of VEGFR-2 and the inhibitory action of quinazoline derivatives.

Application Note: Synthesis of Doxazosin from 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxazosin is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is widely used in the treatment of hypertension and benign prostatic hyperplasia.[1] The synthesis of Doxazosin can be achieved through various routes, with a common and efficient method involving the condensation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine. This application note provides a detailed protocol for this synthesis, along with relevant data and a workflow diagram. 4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a critical intermediate in the synthesis of Doxazosin.[2]

Reaction Scheme

The overall reaction involves the nucleophilic aromatic substitution of the chlorine atom in 4-Amino-2-chloro-6,7-dimethoxyquinazoline by the secondary amine of N-(1,4-benzodioxan-2-carbonyl)piperazine.

(Chemical structures would be depicted here in a full document, showing 4-Amino-2-chloro-6,7-dimethoxyquinazoline reacting with N-(1,4-benzodioxan-2-carbonyl)piperazine to yield Doxazosin)

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Doxazosin hydrochloride from 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

ParameterValueReference
Reactants
4-Amino-2-chloro-6,7-dimethoxyquinazoline140 g (0.58 mol)[3]
N-(1,4-benzodioxan-2-carbonyl)piperazine150 g (0.60 mol)[3]
Solvent
n-Butanol2 L[3][4]
Reaction Conditions
TemperatureReflux[3][4]
Reaction Time3.5 hours[3][4]
Product (Doxazosin Hydrochloride)
Yield251 g (88%)[3]
Melting Point289-290 °C[3][4]
Product (Doxazosin Base)
HPLC Purity99.4%[5][6]

Experimental Protocol

This protocol details the synthesis of Doxazosin hydrochloride and its subsequent conversion to Doxazosin base.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • N-(1,4-benzodioxan-2-carbonyl)piperazine

  • n-Butanol

  • Dimethylformamide

  • Water

  • Ether

  • Aqueous ammonia solution

Equipment:

  • Reaction flask equipped with a reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure for Doxazosin Hydrochloride Synthesis:

  • To a reaction flask, add 140 g (0.58 mol) of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and 150 g (0.60 mol) of N-(1,4-benzodioxan-2-carbonyl)piperazine.[3]

  • Add 2 L of n-butanol to the flask.[3][4]

  • Stir the mixture and heat it to reflux.[3][4]

  • Maintain the reflux with stirring for 3.5 hours.[3][4]

  • After the reaction is complete, cool the mixture to 80 °C.[3]

  • Collect the solid product by filtration.[4]

  • Wash the collected solid with cold n-butanol (2 x 250 ml).[4]

  • Dry the product to obtain crude Doxazosin hydrochloride.

Purification of Doxazosin Hydrochloride:

  • Dissolve the crude product in a hot mixture of 530 ml of dimethylformamide and 130 ml of water at 80 °C.[4]

  • Filter the hot solution.

  • Concentrate the filtrate in vacuo to a volume of about 300 ml.[4]

  • Cool the concentrated solution and add 1.8 L of ether to precipitate the purified product.[4]

  • Collect the solid by filtration and wash with ether to yield purified 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride (215 g).[4] The melting point should be between 289-290 °C.[4]

Conversion to Doxazosin Base:

The Doxazosin hydrochloride can be converted to the free base by treatment with an aqueous ammonia solution.[5][6]

Visualizations

Experimental Workflow Diagram

Doxazosin_Synthesis_Workflow A Charge Reactants: 4-Amino-2-chloro-6,7-dimethoxyquinazoline N-(1,4-benzodioxan-2-carbonyl)piperazine in n-Butanol B Reflux Reaction (3.5 hours) A->B Heat C Cool to 80°C B->C D Filter and Wash with n-Butanol C->D E Dry Product (Crude Doxazosin HCl) D->E F Optional: Purification and Conversion to Base E->F

References

The Pivotal Role of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in the Discovery of Epidermal Growth Factor Receptor (EGFR) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-amino-2-chloro-6,7-dimethoxyquinazoline serves as a crucial building block in the synthesis of a significant class of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). Its quinazoline core is a privileged scaffold for the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[1] This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate, its elaboration into potent EGFR inhibitors, and their subsequent biological evaluation.

Introduction to 4-Amino-2-chloro-6,7-dimethoxyquinazoline in EGFR Inhibitor Discovery

The dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and survival.[1][2] Consequently, EGFR has emerged as a prime therapeutic target. The 4-anilinoquinazoline scaffold has proven to be particularly effective in inhibiting the ATP-binding site of the EGFR kinase domain.[3][4] First-generation EGFR inhibitors like gefitinib and erlotinib, which are derived from the quinazoline core, have demonstrated significant clinical benefits.[5] The synthesis of these and other novel quinazoline-based inhibitors often commences with or involves the key intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline.

EGFR Signaling Pathway and Point of Inhibition

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event activates downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately promoting cell proliferation and survival. Quinazoline-based inhibitors competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

Synthetic Protocols

The following protocols outline the synthesis of the key intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline, and its subsequent conversion to a generic 4-anilinoquinazoline EGFR inhibitor.

Protocol 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol describes a common route for the preparation of the title compound.

Synthesis_Workflow_Intermediate Start 3,4-Dimethoxybenzaldehyde Step1 Oxidation Start->Step1 Intermediate1 3,4-Dimethoxybenzoic Acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 6-Nitro-3,4-dimethoxybenzoic Acid Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 6-Amino-3,4-dimethoxybenzoic Acid Step3->Intermediate3 Step4 Cyclization (with Formamide) Intermediate3->Step4 Intermediate4 6,7-Dimethoxyquinazolin-4(3H)-one Step4->Intermediate4 Step5 Chlorination (POCl3) Intermediate4->Step5 Intermediate5 2,4-Dichloro-6,7-dimethoxyquinazoline Step5->Intermediate5 Step6 Amination (Ammonia) Intermediate5->Step6 End 4-Amino-2-chloro-6,7-dimethoxyquinazoline Step6->End

Caption: General synthetic workflow for 4-amino-2-chloro-6,7-dimethoxyquinazoline.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Nitric acid/Sulfuric acid

  • Reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation)

  • Formamide

  • Phosphorus oxychloride (POCl3)

  • Ammonia (aqueous or gas)

  • Appropriate solvents (e.g., water, ethanol, toluene)

Procedure:

  • Oxidation: Oxidize 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid.

  • Nitration: Nitrate 3,4-dimethoxybenzoic acid to yield 6-nitro-3,4-dimethoxybenzoic acid.

  • Reduction: Reduce the nitro group of 6-nitro-3,4-dimethoxybenzoic acid to an amino group to form 6-amino-3,4-dimethoxybenzoic acid.

  • Cyclization: Heat the resulting amino acid with formamide to form the quinazolinone ring, yielding 6,7-dimethoxyquinazolin-4(3H)-one.

  • Chlorination: Reflux 6,7-dimethoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF), to produce 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Selective Amination: Treat 2,4-dichloro-6,7-dimethoxyquinazoline with a source of ammonia (e.g., bubbling ammonia gas through a solution in THF or using aqueous ammonia) at a controlled temperature to selectively replace the more reactive chlorine at the C4 position, yielding 4-amino-2-chloro-6,7-dimethoxyquinazoline.

Protocol 2: Synthesis of a 4-(3-Ethynylphenylamino)quinazoline Derivative

This protocol illustrates the reaction of the key intermediate with an aniline derivative to form a potent EGFR inhibitor scaffold.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • 3-Ethynylaniline

  • Isopropanol or other suitable solvent

  • Acid catalyst (optional, e.g., HCl)

Procedure:

  • Dissolve 4-amino-2-chloro-6,7-dimethoxyquinazoline in isopropanol.

  • Add 3-ethynylaniline to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

Biological Evaluation Protocols

The following protocols are essential for characterizing the biological activity of newly synthesized EGFR inhibitors.

Protocol 3: Biochemical EGFR Kinase Assay (Luminescent)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Step1 Plate Setup: Add Inhibitor/Vehicle Start->Step1 Step2 Add Enzyme, Substrate, ATP Mix Step1->Step2 Step3 Incubate at 30°C for 60 min Step2->Step3 Step4 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step3->Step4 Step5 Incubate at RT for 40 min Step4->Step5 Step6 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Step5->Step6 Step7 Incubate at RT for 30 min Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for a luminescent-based EGFR kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test inhibitor and control inhibitor (e.g., Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should typically be kept below 1%.

  • Reaction Setup: In a multi-well plate, add the diluted inhibitor or vehicle control.

  • Add a master mix containing the EGFR enzyme and substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescent detection kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells that depend on EGFR signaling.[6][7][8][9]

Objective: To determine the IC50 of a test compound for inhibiting the growth of EGFR-dependent cancer cell lines.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A431, PC-9, NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor and control inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[3]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Protocol 5: Western Blot Analysis of EGFR Phosphorylation

This protocol directly assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.[2][10][11][12][13]

Objective: To qualitatively and semi-quantitatively measure the inhibition of EGF-induced EGFR phosphorylation by a test compound.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Test inhibitor

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells overnight, then pre-treat with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against phosphorylated EGFR (p-EGFR).

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Reprobing: Strip the membrane and reprobe with antibodies against total EGFR and a loading control (e.g., β-actin) to normalize the p-EGFR signal.

  • Analysis: Quantify the band intensities using densitometry to determine the dose-dependent inhibition of EGFR phosphorylation.

Protocol 6: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an EGFR inhibitor in a living organism.[14][15][16][17]

Objective: To assess the in vivo anti-tumor activity of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line with known EGFR status (e.g., NCI-H1975 for EGFR T790M mutation)

  • Test inhibitor formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), measuring the dimensions with calipers 2-3 times per week.

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for novel EGFR inhibitors derived from the 4-amino-2-chloro-6,7-dimethoxyquinazoline scaffold.

Table 1: In Vitro Inhibitory Activity of Representative Quinazoline Derivatives

CompoundEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR T790M IC50 (nM)A549 (WT) Cell Proliferation IC50 (µM)NCI-H1975 (L858R/T790M) Cell Proliferation IC50 (µM)
Gefitinib 25.42--15.59-
Erlotinib 33.25--7.26-
Compound 7i 17.32--2.25-
Compound 12 14.5-35.4--
Compound 24 ---6.541.94
Compound 6m 3.2--8.3 (HepG2)-

Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable.[1][18][19]

Table 2: In Vivo Efficacy in Xenograft Model (Example Data)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1250 ± 150-
Test Compound A 25625 ± 8050
Test Compound A 50312 ± 6075
Positive Control 50400 ± 7568

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a cornerstone for the development of quinazoline-based EGFR inhibitors. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and evaluation of novel compounds based on this critical scaffold. A systematic approach, combining chemical synthesis with a cascade of biochemical, cellular, and in vivo assays, is essential for the successful discovery and development of the next generation of EGFR-targeted cancer therapies.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. The electron-deficient nature of the quinazoline ring system, further activated by the chloro substituent at the 2-position, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups at the C2 position, leading to the synthesis of diverse libraries of molecules with significant biological activities.

The resulting 2-substituted-4-amino-6,7-dimethoxyquinazoline scaffold is a privileged structure found in numerous pharmacologically active compounds, including potent and selective inhibitors of various kinases and G-protein coupled receptors. Notably, derivatives of this scaffold have been investigated as anticancer agents, targeting signaling pathways such as the c-Met receptor, and as antihypertensive agents by acting as α1-adrenoceptor antagonists.

These application notes provide a comprehensive overview of the SNAr reactions of 4-amino-2-chloro-6,7-dimethoxyquinazoline with various nucleophiles, including detailed experimental protocols, quantitative data, and insights into the biological applications of the resulting products.

Data Presentation: Summary of Nucleophilic Aromatic Substitution Reactions

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on the 2-position of the 6,7-dimethoxyquinazoline core.

Table 1: Reaction with Amine Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
4-(N,N-dimethylamino)-anilineDioxaneDIPEA801265
4-AminophenolDioxaneDIPEA801260
Substituted AnilinesIsopropanol-Reflux660-88
3'-AminoacetophenoneTHFDIPEARoom Temp-40
3'-AminoacetophenoneDMFDIPEA--45

Table 2: Reaction with Other Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Hydrazine Hydrate*Methylene Chloride-< 300.75Not specified
Thiophenol**DMFK₂CO₃803High (qualitative)

*Note: This reaction was performed on the analogous 2,4-dichloro-6,7-dimethoxyquinazoline. The C4-chloro is more reactive and is substituted first. The subsequent reaction at C2 would require harsher conditions. **Note: This is a general protocol for SNAr reactions on halo-heterocycles, as a specific protocol for the title compound was not found in the searched literature. The conditions are representative.

Mandatory Visualizations

Reaction Workflow

The general workflow for the nucleophilic aromatic substitution on 4-amino-2-chloro-6,7-dimethoxyquinazoline is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Products & Analysis A 4-Amino-2-chloro- 6,7-dimethoxyquinazoline F Nucleophilic Aromatic Substitution (SNAr) A->F B Nucleophile (Nu-H) (e.g., R-NH₂, Ar-OH, Ar-SH) B->F C Solvent (e.g., Dioxane, Isopropanol, DMF) C->F D Base (optional) (e.g., DIPEA, K₂CO₃) D->F E Heat (optional) E->F G 2-Substituted-4-amino- 6,7-dimethoxyquinazoline F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AR α1-Adrenoceptor Gq Gq protein AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER IP₃ Receptor IP3->ER Binds PKC PKC DAG->PKC Activates Ca Ca²⁺ Ca->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction ER->Ca Release Norepinephrine Norepinephrine Norepinephrine->AR Activates Quinazoline Quinazoline Derivative (Antagonist) Quinazoline->AR Inhibits G cluster_membrane Cell Membrane cluster_cytosol Cytosol cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation HGF HGF HGF->cMet Binds & Activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->cMet Inhibits

Application Notes and Protocols for the Synthesis of N-Arylated 4-Amino-2-chloro-6,7-dimethoxyquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylated 4-amino-2-chloro-6,7-dimethoxyquinazolines represent a significant class of heterocyclic compounds in medicinal chemistry. This quinazoline scaffold is a privileged structure, prominently featured in a variety of clinically approved and investigational drugs, particularly as tyrosine kinase inhibitors (TKIs). These compounds are known to target key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[1][2] The targeted inhibition of these pathways makes these quinazoline derivatives highly valuable for the development of novel anti-cancer therapeutics.[1][3]

This document provides a detailed protocol for the synthesis of N-arylated 4-amino-2-chloro-6,7-dimethoxyquinazolines via nucleophilic aromatic substitution (SNAr). The primary synthetic route involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with a variety of substituted anilines.

Experimental Protocols

The synthesis of N-arylated 4-amino-2-chloro-6,7-dimethoxyquinazolines is typically achieved by the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with a substituted aniline. Below are two common protocols.

Protocol 1: Conventional Thermal Synthesis[4]

This protocol describes the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives in isopropanol.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Substituted aniline (e.g., 4-methylaniline, 4-chloroaniline, 4-nitroaniline, 4-methoxyaniline)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Distilled water

Procedure:

  • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) in isopropanol (5 ml) in a round-bottom flask, add the respective substituted aniline (4 mmol).

  • The reaction mixture is refluxed for 6 hours with constant stirring.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is filtered using a Büchner funnel, washed with cold distilled water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Microwave-Assisted Synthesis[5]

This protocol utilizes microwave irradiation to accelerate the reaction between 2,4-dichloro-6,7-dimethoxyquinazoline and anilines.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Substituted aniline

  • Isopropanol (iPrOH)

  • Trifluoroacetic acid (TFA)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloro-6,7-dimethoxyquinazoline, the desired aniline, isopropanol, and a catalytic amount of trifluoroacetic acid (TFA).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by filtration or by evaporation of the solvent followed by purification by column chromatography.

Data Presentation

The following table summarizes the results for the synthesis of various N-arylated 4-amino-2-chloro-6,7-dimethoxyquinazolines using Protocol 1.

EntryAniline DerivativeProductYield (%)Melting Point (°C)
14-methylanilineN-(4-methylphenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine83284
24-chloroanilineN-(4-chlorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine76296
34-nitroanilineN-(4-nitrophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine80312
44-methoxyanilineN-(4-methoxyphenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine72278

Data sourced from Der Pharma Chemica, 2023.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-arylated 4-amino-2-chloro-6,7-dimethoxyquinazolines.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-dichloro-6,7-dimethoxyquinazoline 2,4-dichloro-6,7-dimethoxyquinazoline Reaction Vessel Reaction in Isopropanol 2,4-dichloro-6,7-dimethoxyquinazoline->Reaction Vessel Substituted Aniline Substituted Aniline Substituted Aniline->Reaction Vessel Cooling Cooling Reaction Vessel->Cooling Reflux (6h) or MW (15 min) Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying N-arylated Product N-arylated 4-amino-2-chloro- 6,7-dimethoxyquinazoline Drying->N-arylated Product

Synthetic Workflow for N-arylated Quinazolines
Signaling Pathway Inhibition

N-arylated 4-aminoquinazoline derivatives are well-known inhibitors of the EGFR signaling pathway. The diagram below illustrates the mechanism of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P Phosphorylates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->EGFR Blocks ATP binding site ATP ATP ATP->EGFR Binds to kinase domain ADP ADP Downstream Signaling Downstream Signaling (e.g., Akt/mTOR/p70s6k) P->Downstream Signaling Activates Cell Proliferation Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation

EGFR Signaling Pathway Inhibition

References

Application Notes and Protocols for 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Anti-inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive effects. Within this class, 4-Amino-2-chloro-6,7-dimethoxyquinazoline has emerged as a valuable starting material for the synthesis of novel anti-inflammatory agents. Its structural features allow for targeted modifications to enhance potency and selectivity, particularly towards enzymes involved in the inflammatory cascade. These application notes provide an overview of its use in designing anti-inflammatory drugs, supported by experimental protocols and data.

Mechanism of Action in Inflammation

The primary anti-inflammatory mechanism of derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The dimethoxy and chloro substitutions on the quinazoline ring, along with the amino group at the 4-position, provide a versatile platform for designing selective COX-2 inhibitors.[1][3] Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of the COX-2 enzyme.[4]

Beyond COX inhibition, the broader class of quinazoline derivatives has been shown to modulate other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6][7] These pathways regulate the expression of various pro-inflammatory cytokines and mediators. While direct evidence for 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives modulating these pathways is still emerging, it represents a promising avenue for future investigation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of various derivatives synthesized from 4-Amino-2-chloro-6,7-dimethoxyquinazoline has been quantified through in vitro and in vivo assays. The following table summarizes the key findings from a study by Rani et al. (2023), where a series of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives were evaluated.

Compound IDAryl SubstituentIn Vitro Anti-inflammatory Activity (% Inhibition at 10 µg/mL)IC50 Value (µg/mL)
1 2,4-dichloro aniline69.197.152
2 4-chloro-2-fluoro aniline73.456.781
3 2,4-difluoro aniline78.236.311
4 4-bromo-2-fluoro aniline89.921.772
Diclofenac Sodium (Standard) -92.110.512

Data sourced from Rani et al., Der Pharma Chemica, 2023, 15(6): 115-118.[1][8]

Experimental Protocols

A. Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives[1][3]

This protocol outlines a two-step synthesis starting from 6,7-dimethoxy quinazolin-2,4-dione.

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

  • In a round-bottom flask, combine 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL).

  • Add N,N-dimethylaniline (0.6 mL) to the mixture.

  • Reflux the reaction mixture for 5 hours.

  • After cooling to room temperature, carefully pour the mixture into ice-cold water with constant stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water and dry to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives

  • In a suitable reaction vessel, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) in isopropanol (5 mL).

  • Add the desired aniline derivative (4 mmol) to the solution.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a small amount of cold isopropanol and dry to yield the final 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.

B. In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Method)[1][8]

This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of egg albumin, which is a marker of inflammation.

  • Preparation of Reagents:

    • Test Solutions: Prepare stock solutions of the synthesized compounds and the standard drug (e.g., Diclofenac sodium) in DMSO. Further dilute to the desired concentrations with phosphate buffer (pH 7.4).

    • Egg Albumin Solution: Prepare a 0.2% solution of fresh hen egg albumin in phosphate buffer (pH 7.4).

  • Assay Procedure:

    • To 2.8 mL of the egg albumin solution, add 0.2 mL of the test or standard solution.

    • For the control, add 0.2 mL of DMSO to 2.8 mL of the egg albumin solution.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination:

    • Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation, by plotting a graph of percentage inhibition versus concentration.

Visualizations

G Synthesis Workflow for Anti-inflammatory Quinazolines start Starting Material: 6,7-dimethoxy quinazolin-2,4-dione intermediate Intermediate: 2,4-dichloro-6,7-dimethoxyquinazoline start->intermediate POCl3, N,N-dimethylaniline derivatives Final Products: 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives intermediate->derivatives Aryl Amines, Isopropanol evaluation Biological Evaluation: In Vitro Anti-inflammatory Assay derivatives->evaluation Protein Denaturation Assay data Data Analysis: IC50 Determination evaluation->data Spectrophotometry

Caption: Synthetic and evaluation workflow for novel quinazoline derivatives.

G COX-2 Inflammatory Pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation quinazoline Quinazoline Derivative quinazoline->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by quinazoline derivatives.

G Derivative Design Logic core Core Scaffold: 4-Amino-2-chloro-6,7-dimethoxyquinazoline substituent1 Aryl Amine 1: 2,4-dichloro aniline core->substituent1 substituent2 Aryl Amine 2: 4-bromo-2-fluoro aniline core->substituent2 substituent3 Other Aryl Amines... core->substituent3 derivative1 Derivative 1: Potent Activity substituent1->derivative1 derivative2 Derivative 2: Highest Activity substituent2->derivative2 derivative3 Varying Activities substituent3->derivative3

Caption: Logical relationship for generating diverse quinazoline derivatives.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a highly adaptable and promising scaffold for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for targeted modifications at the 4-amino position allow for the exploration of a wide chemical space to optimize COX-2 inhibitory activity and selectivity. The encouraging in vitro data for its derivatives warrant further investigation, including in vivo efficacy studies and exploration of other potential anti-inflammatory mechanisms. This foundational molecule holds significant potential for the discovery of next-generation anti-inflammatory drugs with improved safety profiles.

References

Application Note: Purity Determination of 4-Amino-2-chloro-6,7-dimethoxyquinazoline by HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of various pharmaceutical compounds, including α1-adrenoceptor antagonists like doxazosin and terazosin.[] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). The methodologies presented herein are designed to provide robust and reproducible results for quality control and research purposes.

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a substituted quinazoline that serves as a crucial building block in medicinal chemistry. The presence of impurities, even in small amounts, can affect the reaction yield, impurity profile, and overall quality of the final drug substance. Therefore, reliable analytical methods are essential for the characterization and quality control of this intermediate. This document outlines validated HPLC and NMR methods for the comprehensive purity assessment of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the separation and quantification of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from its potential process-related impurities.

2.1.1 Materials and Reagents

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2.1.2 Instrumentation and Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detection254 nm
Injection Volume10 µL
Run Time15 min

2.1.3 Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of 4-Amino-2-chloro-6,7-dimethoxyquinazoline reference standard in 100 mL of methanol to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.4 Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides structural confirmation and can be used for purity assessment by identifying signals corresponding to the main compound and any impurities.

2.2.1 Materials and Reagents

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

2.2.2 Instrumentation and Parameters

ParameterCondition
SpectrometerBruker Avance 400 MHz or equivalent
SolventDMSO-d₆
Temperature25 °C
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Spectral Width20 ppm
ReferenceTMS at 0.00 ppm

2.2.3 Sample Preparation

  • Dissolve approximately 10 mg of the 4-Amino-2-chloro-6,7-dimethoxyquinazoline sample in 0.75 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved before analysis.

2.2.4 Data Analysis

  • The ¹H NMR spectrum should be consistent with the structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

  • Purity is estimated by integrating the signals of the compound and comparing them to the integrals of any impurity signals. The presence of residual solvent should also be noted.

Results and Data Presentation

The following tables summarize the expected quantitative data from the HPLC and NMR analyses of a typical batch of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Table 1: HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identification
13.5150000.5Impurity 1
24.8295500098.54-Amino-2-chloro-6,7-dimethoxyquinazoline
36.2300001.0Impurity 2

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.12s1HAr-H
6.85s1HAr-H
7.20br s2H-NH₂
3.85s3H-OCH₃
3.82s3H-OCH₃

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purity analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Methanol weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: HPLC analysis workflow for purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign purity Assess Purity assign->purity

Caption: ¹H NMR analysis workflow for purity assessment.

Conclusion

The HPLC and NMR methods detailed in this application note are suitable for the accurate and reliable purity determination of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The HPLC method provides excellent separation and quantification of the main component and its impurities, while the NMR method confirms the chemical structure and provides an orthogonal assessment of purity. These protocols can be readily implemented in a quality control or research laboratory setting to ensure the high quality of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Coupling Reactions with 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key heterocyclic building block in the synthesis of a diverse range of biologically active molecules. Its quinazoline core is a privileged scaffold in medicinal chemistry, notably found in numerous kinase inhibitors used in oncology. The presence of a reactive chlorine atom at the 2-position and an amino group at the 4-position allows for selective functionalization through various coupling reactions. This document provides detailed experimental procedures for common and advanced coupling reactions involving this substrate, including Nucleophilic Aromatic Substitution (SNAr), and generalized protocols for palladium-catalyzed Buchwald-Hartwig and Suzuki cross-coupling reactions. The resulting 4-anilino- and 4-aryl-quinazoline derivatives are potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Data Presentation: Summary of Coupling Reactions

The following tables summarize typical reaction conditions and expected outcomes for the coupling reactions of 4-Amino-2-chloro-6,7-dimethoxyquinazoline with various partners.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines

MethodAmine PartnerSolventTemperature (°C)Time (h)Yield (%)
Conventional HeatingSubstituted AnilinesIsopropanolReflux6Satisfactory
Microwave-AssistedAryl Heterocyclic Amines2-PropanolN/A0.33High

Table 2: Generalized Palladium-Catalyzed Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Buchwald-Hartwig AminationPrimary/Secondary AminesPd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos, RuPhos)NaOtBu or K₂CO₃Toluene or Dioxane80-110
Suzuki CouplingArylboronic AcidsPd(PPh₃)₄ or PdCl₂(PPh₃)₂K₂CO₃ or Cs₂CO₃DMF/Ethanol or Dioxane/Water100-150

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating

This protocol describes the synthesis of 2-(Arylamino)-4-amino-6,7-dimethoxyquinazoline derivatives via a traditional SNAr reaction. This method is adapted from the reaction of the closely related 2,4-dichloro-6,7-dimethoxyquinazoline, where substitution occurs regioselectively at the more activated C4-position first, followed by substitution at C2. For the target substrate, the reaction will proceed at the available C2 position.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Substituted Aniline (1.0 - 1.2 equivalents)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired substituted aniline (1.0 eq).

  • Add isopropanol to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux with constant stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Microwave irradiation can significantly accelerate the SNAr reaction, leading to higher yields in shorter reaction times.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Aryl or Heterocyclic Amine (1.0 - 1.5 equivalents)

  • 2-Propanol

  • Microwave vial with a snap cap

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave vial, combine 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired amine (1.2 eq).

  • Add 2-propanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If so, collect it by filtration and wash with a cold solvent.

  • Alternatively, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed C-N cross-coupling of 4-Amino-2-chloro-6,7-dimethoxyquinazoline with a variety of primary and secondary amines. The choice of ligand is crucial for an efficient reaction.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent.

  • Add 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq), the amine (1.2 eq), and the base.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Generalized Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed C-C bond formation between 4-Amino-2-chloro-6,7-dimethoxyquinazoline and arylboronic acids.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent mixture (e.g., DMF/Ethanol or Dioxane/Water)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst to the mixture.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere to 100-150 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow Diagrams

G cluster_snar S-N-Ar Workflow cluster_pd Palladium-Catalyzed Coupling Workflow Reactants (Quinazoline + Amine) Reactants (Quinazoline + Amine) Solvent Addition (Isopropanol) Solvent Addition (Isopropanol) Reactants (Quinazoline + Amine)->Solvent Addition (Isopropanol) Heating (Conventional or Microwave) Heating (Conventional or Microwave) Solvent Addition (Isopropanol)->Heating (Conventional or Microwave) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (Conventional or Microwave)->Reaction Monitoring (TLC) Workup & Purification Workup & Purification Reaction Monitoring (TLC)->Workup & Purification Final Product Final Product Workup & Purification->Final Product Inert Atmosphere Setup Inert Atmosphere Setup Reagent Addition (Substrate, Coupling Partner, Catalyst, Ligand, Base) Reagent Addition (Substrate, Coupling Partner, Catalyst, Ligand, Base) Inert Atmosphere Setup->Reagent Addition (Substrate, Coupling Partner, Catalyst, Ligand, Base) Solvent Addition (Anhydrous, Degassed) Solvent Addition (Anhydrous, Degassed) Reagent Addition (Substrate, Coupling Partner, Catalyst, Ligand, Base)->Solvent Addition (Anhydrous, Degassed) Heating Heating Solvent Addition (Anhydrous, Degassed)->Heating Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating->Reaction Monitoring (TLC/GC-MS) Catalyst Removal & Workup Catalyst Removal & Workup Reaction Monitoring (TLC/GC-MS)->Catalyst Removal & Workup Purification Purification Catalyst Removal & Workup->Purification Purification->Final Product

Caption: General workflows for SNAr and Palladium-catalyzed coupling reactions.

Signaling Pathway Diagrams

The 4-anilinoquinazoline products derived from these coupling reactions are known to be potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2.

G cluster_pathway EGFR/VEGFR-2 Signaling Pathway Inhibition EGFR/VEGFR-2 EGFR/VEGFR-2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR/VEGFR-2->Dimerization & Autophosphorylation Activates 4-Anilinoquinazoline Derivative 4-Anilinoquinazoline Derivative 4-Anilinoquinazoline Derivative->EGFR/VEGFR-2 Inhibits (ATP-competitive) RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival RAS/MAPK Pathway->Cell Proliferation, Angiogenesis, Survival PI3K/AKT Pathway->Cell Proliferation, Angiogenesis, Survival

Caption: Inhibition of EGFR/VEGFR-2 signaling by 4-anilinoquinazoline derivatives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-chloro-6,7-dimethoxyquinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A1: Common starting materials include substituted anthranilic acid or its amide, and o-dimethoxybenzene (veratrole).[1][2] The choice of starting material can influence the overall synthetic strategy and the number of steps involved.

Q2: What is a critical intermediate in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A2: A key intermediate is 2,4-dichloro-6,7-dimethoxyquinazoline. This compound is typically synthesized from 2,4-dihydroxy-6,7-dimethoxyquinazoline by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or N,N-dimethylaniline.[1][3]

Q3: What are the common methods for the final amination step?

A3: The conversion of 2,4-dichloro-6,7-dimethoxyquinazoline to 4-Amino-2-chloro-6,7-dimethoxyquinazoline is typically achieved through amination. Common methods involve the use of anhydrous ammonia in a solvent like tetrahydrofuran (THF) or a mixture of aqueous ammonia and a co-solvent such as THF.[1][4]

Q4: What are some typical yields for the amination step?

A4: Yields for the amination step can be high, with some methods reporting up to 90% yield when using aqueous ammonia and THF as a co-solvent.[1] However, yields can be lower if the reaction is incomplete or if purification is challenging.

Q5: How can the purity of the final product be improved?

A5: Recrystallization is a common method for purifying 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Solvents such as methanol or carbon tetrachloride have been used for this purpose.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in the Amination Step Incomplete reaction of 2,4-dichloro-6,7-dimethoxyquinazoline.- Ensure a constant and sufficient flow of anhydrous ammonia if using this method.[1] - When using aqueous ammonia, ensure adequate stirring and reaction time (e.g., 24 hours at ambient temperature).[1] - Consider the temperature of the reaction; one method suggests a reaction temperature of 40-75°C.[6]
Product Contamination with Starting Material Inefficient amination or difficult purification.- Extensive crystallization efforts may be necessary.[1] - Monitor the reaction progress using techniques like HPLC to ensure complete conversion of the starting material.
Formation of Side Products Reaction at the 2-position of the quinazoline ring.- The amination at the 4-position is generally favored due to electronic factors. However, controlling the reaction temperature and time can help minimize side reactions.
Reproducibility Issues Variations in reagent quality or reaction conditions.- Use anhydrous solvents and reagents where specified to avoid unwanted side reactions. - Maintain consistent reaction temperatures and times across batches.

Experimental Protocols

Protocol 1: Amination of 2,4-dichloro-6,7-dimethoxyquinazoline using Aqueous Ammonia

This protocol is based on a method reported to have a high yield.[1]

  • Reaction Setup: In a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).

  • Initial Stirring: Stir the reaction mixture for 1 hour at ambient temperature.

  • Addition of Ammonia: Add ammonium hydroxide (1765 mL, 25%) to the mixture.

  • Reaction: Stir the mixture for 24 hours at ambient temperature.

  • Workup and Purification: The resulting solid can be collected and further purified by crystallization. This method has been reported to yield 71 g (90%) of the final product with a purity of 97.8% by HPLC.[1]

Protocol 2: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This is a common preceding step for the final amination.[3]

  • Reaction Setup: A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is prepared.

  • Addition of Catalyst: N,N-dimethylaniline (0.6 mL) is added to the mixture.

  • Reaction: The mixture is refluxed for 5 hours.

  • Workup: The reaction mixture is cooled to room temperature and then poured into ice-cold water with stirring.

  • Isolation: The resulting precipitate is filtered and washed with distilled water to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.

Data Summary

Starting Material Key Reagents Reaction Conditions Reported Yield Reference
2,4-dichloro-6,7-dimethoxyquinazolineAqueous Ammonia, THFAmbient temperature, 24 hours90%[1]
2,4-dichloro-6,7-dimethoxyquinazolineAnhydrous Ammonia, THFSaturated solution, stand for 2 daysNot specified, but product obtained[4]
2,4-dihydroxy-6,7-dimethoxyquinazolinePCl₅, POCl₃RefluxNot specified for this step[1]
6,7-dimethoxy quinazolin-2,4-dionePOCl₃, N,N-dimethylanilineReflux, 5 hours"Satisfactory yield"[3]
3,4-dimethoxy phenyl cyano carbamidePCl₅, POCl₃10-120°C, 2-5 hoursHigh overall yield for the process[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final_step Final Product Synthesis Anthranilic_Acid Substituted Anthranilic Acid Dihydroxyquinazoline 2,4-dihydroxy-6,7- dimethoxyquinazoline Anthranilic_Acid->Dihydroxyquinazoline Veratrole o-Dimethoxybenzene (Veratrole) Veratrole->Dihydroxyquinazoline Alternative Route Dichlorination Chlorination (POCl3, PCl5) Dihydroxyquinazoline->Dichlorination Dichloroquinazoline 2,4-dichloro-6,7- dimethoxyquinazoline Dichlorination->Dichloroquinazoline Amination Amination (NH3 in THF or aq. NH3/THF) Dichloroquinazoline->Amination Final_Product 4-Amino-2-chloro-6,7- dimethoxyquinazoline Amination->Final_Product troubleshooting_logic Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (e.g., TLC, HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check reagent stoichiometry Incomplete->Optimize_Conditions Purification_Issue Purification Issue Complete->Purification_Issue Check_Reagents Check Reagent Quality: - Anhydrous solvents - Purity of starting materials Optimize_Conditions->Check_Reagents Recrystallize Recrystallize with appropriate solvent (e.g., Methanol) Purification_Issue->Recrystallize

References

Technical Support Center: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am experiencing a very low yield or no formation of the desired 4-Amino-2-chloro-6,7-dimethoxyquinazoline. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem in multi-step synthesis. A systematic evaluation of each stage of your experimental setup is crucial to identify the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical factors.

    • Temperature: Certain steps, such as the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline, may require high temperatures, while the final amination step is often performed at ambient temperature.[1] Ensure your reaction temperatures are optimized for the specific protocol you are following. Consider running small-scale experiments at varying temperatures to find the optimal condition.

    • Reaction Time: Reaction times can vary significantly between different synthetic routes.[2] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and to ensure the complete consumption of the starting material.

    • Solvent: The choice of solvent can significantly influence the reaction outcome. For instance, in the chlorination step, phosphorus oxychloride can be used in the presence of N,N-dimethylformamide (DMF).[1] For the amination step, aqueous ammonia with a co-solvent like tetrahydrofuran (THF) has been reported to be effective.[1] Ensure the solvents are anhydrous where required, as the presence of water can lead to side reactions.

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: The purity of starting materials and reagents is paramount. Impurities in the initial reactants can lead to the formation of byproducts and a lower yield of the desired product. Use reagents of appropriate purity and consider purifying starting materials if necessary.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products. Carefully check the stoichiometry of your reagents.

  • Inefficient Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize the recovery of the product.

    • Crystallization: The choice of solvent for crystallization is crucial for obtaining a pure product with a good yield. Consider performing small-scale solvent screening to identify the best solvent or solvent mixture for crystallization.

2. Presence of Impurities in the Final Product

Question: My final product, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, is showing significant impurities. What are the common impurities and how can I minimize them?

Answer: The presence of impurities is a frequent challenge. Understanding the potential side reactions in your synthesis is key to identifying and minimizing these impurities.

Common Impurities and Their Prevention:

Impurity NamePotential SourcePrevention and Mitigation Strategies
2,4-dichloro-6,7-dimethoxyquinazoline Incomplete amination of the starting material.[1]- Ensure an adequate excess of the aminating agent (ammonia) is used.- Increase the reaction time or temperature of the amination step.- Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.- Purify the final product by recrystallization or column chromatography.
4-hydroxy-2-chloro-6,7-dimethoxyquinazoline Hydrolysis of the chloro group at the 4-position during work-up or purification.- Avoid prolonged exposure to acidic or basic aqueous conditions during work-up.- Use anhydrous solvents and reagents where possible.
2-hydroxy-4-amino-6,7-dimethoxyquinazoline Hydrolysis of the chloro group at the 2-position. This is generally less favored than substitution at the 4-position.- Control the reaction conditions of the amination step carefully.- Use a non-aqueous work-up if possible.
Starting Materials (e.g., 2,4-dihydroxy-6,7-dimethoxyquinazoline) Incomplete chlorination.- Ensure sufficient chlorinating agent (e.g., phosphorus oxychloride) is used.- Optimize the reaction temperature and time for the chlorination step.
3,4-dimethoxyisatoic anhydride A potential byproduct during the formation of the quinazoline ring from methyl 2-aminoveratrate using sodium cyanate.[1]- Carefully control the reaction conditions, particularly the pH, during the cyclization step.- Consider alternative cyclization reagents or pathways.

Experimental Protocols

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride (POCl3) is refluxed in the presence of N,N-dimethylaniline for 5 hours.[3] After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring. The resulting precipitate is collected by filtration and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[3]

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

2,4-dichloro-6,7-dimethoxyquinazoline is dissolved in a suitable solvent such as isopropanol or a mixture of THF and aqueous ammonia.[1][3] The solution is then treated with an excess of an aniline derivative or aqueous ammonia. The reaction mixture is refluxed or stirred at ambient temperature for a specified period (e.g., 6 to 24 hours).[1][3] After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and detecting impurities.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or 340 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered before injection.

By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the purity of the product and the identity of impurities can be determined.

Visual Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product Veratrole Veratrole 2-Amino-4,5-dimethoxybenzoic_acid 2-Amino-4,5-dimethoxybenzoic_acid Veratrole->2-Amino-4,5-dimethoxybenzoic_acid Multiple Steps (Nitration, Reduction) 2,4-Dihydroxy-6,7-dimethoxyquinazoline 2,4-Dihydroxy-6,7-dimethoxyquinazoline 2-Amino-4,5-dimethoxybenzoic_acid->2,4-Dihydroxy-6,7-dimethoxyquinazoline Cyclization (e.g., with urea or sodium cyanate) 2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Dihydroxy-6,7-dimethoxyquinazoline->2,4-Dichloro-6,7-dimethoxyquinazoline Chlorination (POCl3) 4-Amino-2-chloro-6,7-dimethoxyquinazoline 4-Amino-2-chloro-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline->4-Amino-2-chloro-6,7-dimethoxyquinazoline Amination (Ammonia)

Caption: Synthetic pathway for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Troubleshooting_Workflow Start Start Problem_Identified Low Yield or Impure Product? Start->Problem_Identified Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Problem_Identified->Check_Conditions Yes End End Problem_Identified->End No Analyze_Reagents Verify Reagent Quality and Stoichiometry Check_Conditions->Analyze_Reagents Optimize_Workup Optimize Work-up and Purification Analyze_Reagents->Optimize_Workup Characterize_Impurities Identify Impurities (HPLC, NMR, MS) Optimize_Workup->Characterize_Impurities Modify_Protocol Modify Synthetic Protocol Based on Findings Characterize_Impurities->Modify_Protocol Modify_Protocol->End

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions 2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline Desired_Product 4-Amino-2-chloro-6,7- dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline->Desired_Product + NH3 (Main Reaction) Incomplete_Amination Unreacted Starting Material 2,4-Dichloro-6,7-dimethoxyquinazoline->Incomplete_Amination Incomplete Reaction Hydrolysis_Impurity_1 4-Hydroxy-2-chloro-6,7- dimethoxyquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline->Hydrolysis_Impurity_1 + H2O (work-up) Hydrolysis_Impurity_2 2-Hydroxy-4-amino-6,7- dimethoxyquinazoline Desired_Product->Hydrolysis_Impurity_2 + H2O (work-up)

Caption: Potential side reactions during the amination step.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for nucleophilic substitution on 4-Amino-2-chloro-6,7-dimethoxyquinazoline. This key intermediate is crucial in the synthesis of various biologically active compounds. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on a quinazoline ring with chloro-substituents at both the 2 and 4 positions?

A1: In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline precursors, the substitution preferentially occurs at the C4 position under mild conditions.[1][2][3] The carbon at the C4 position is more susceptible to nucleophilic attack than the C2 position.[3] More forcing conditions, such as higher temperatures, are typically required to achieve substitution at the C2 position.[2]

Q2: What are the recommended starting solvents for this reaction?

A2: Common solvents for nucleophilic substitution on chloroquinazolines include isopropanol, dioxane, and dimethylformamide (DMF).[4][5][6] The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF and DMSO often being preferred for SNAr reactions as they can enhance the reactivity of the nucleophile.

Q3: Is a base required for the reaction?

A3: Yes, a non-nucleophilic base is often necessary, especially when using amine nucleophiles. N,N-diisopropylethylamine (DIPEA) is a commonly used base for these reactions.[4] The base neutralizes the HCl generated during the reaction, preventing the protonation of the nucleophile.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] This allows for the visualization of the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Low Reactivity of Nucleophile For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or switching to a higher-boiling point solvent like DMF or DMSO. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[6]
Incomplete Reaction If TLC analysis indicates the presence of starting material after the expected reaction time, extend the reaction time or incrementally increase the temperature. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Poor Solubility of Reactants Ensure that both the 4-Amino-2-chloro-6,7-dimethoxyquinazoline and the nucleophile are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or gentle heating to aid dissolution.
Inadequate Base Ensure at least a stoichiometric equivalent of a non-nucleophilic base like DIPEA is used to neutralize the generated HCl. Insufficient base can lead to the protonation of the nucleophile, reducing its nucleophilicity.

Issue 2: Formation of Impurities or Side Products

Possible Cause Suggested Solution
Disubstitution Product While substitution at the C2 position is less favorable, it can occur under harsh conditions. To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) and avoid a large excess of the nucleophile.
Hydrolysis of the Chloroquinazoline The starting material can be sensitive to moisture, leading to the formation of the corresponding quinazolinone. Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a dry, inert atmosphere.
Reaction with Solvent Some solvents, particularly nucleophilic ones like alcohols at high temperatures, could potentially compete with the intended nucleophile. If this is suspected, switch to a non-nucleophilic solvent.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on chloroquinazolines.

Table 1: Reaction of 2,4-Dichloro-6,7-dimethoxyquinazoline with Anilines [4]

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
4-(N,N-dimethylamino)-anilineDioxaneDIPEA801265
4-AminophenolDioxaneDIPEA801260

Table 2: General Conditions for Nucleophilic Substitution on 4-Chloro-6,7-dimethoxyquinolines [6]

Nucleophile TypeSolventBaseTemperatureMethod
Amines (Anilines)Isopropanol-RefluxConventional
AminesDioxaneDIPEA80°CConventional
AminesDMF, NMP, or solvent-free-120-150°CMicrowave
AlkoxidesDMFKOH, KIRoom TempConventional
Thiophenols-TriethylamineRefluxConventional

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Conventional Heating) [6]

This protocol is adapted for the reaction of 4-Amino-2-chloro-6,7-dimethoxyquinazoline with an amine.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Anhydrous isopropanol or dioxane

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq, if necessary)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Amino-2-chloro-6,7-dimethoxyquinazoline and the chosen solvent.

  • Add the amine nucleophile, followed by DIPEA if required.

  • Heat the reaction mixture to reflux (for isopropanol) or 80°C (for dioxane) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash it with a cold solvent (e.g., isopropanol or diethyl ether).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution with Amines [6]

This protocol provides a rapid method for the synthesis of 2-substituted-4-amino-6,7-dimethoxyquinazolines.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Amine nucleophile (1.5 eq)

  • Anhydrous DMF, NMP, or perform solvent-free

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4-Amino-2-chloro-6,7-dimethoxyquinazoline and the amine nucleophile.

  • Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - 4-Amino-2-chloro-6,7-dimethoxyquinazoline - Nucleophile - Solvent - Base (optional) start->reactants reaction Reaction Conditions: - Conventional Heating or - Microwave Irradiation reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cooling - Precipitation/Extraction monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic start Experiment Start check_yield Low/No Yield? start->check_yield reactivity Check Nucleophile Reactivity check_yield->reactivity Yes check_impurities Side Products? check_yield->check_impurities No conditions Adjust Conditions: - Increase Temperature - Change Solvent reactivity->conditions disubstitution Disubstitution? - Use Milder Conditions check_impurities->disubstitution Yes success Successful Reaction check_impurities->success No hydrolysis Hydrolysis? - Use Anhydrous Reagents disubstitution->hydrolysis

Caption: Troubleshooting decision tree for the reaction.

References

Technical Support Center: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow General Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_product Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_product identify_issue Identify Potential Side Reaction or Incomplete Conversion analyze_product->identify_issue consult_faq Consult Specific FAQ Section identify_issue->consult_faq implement_solution Implement Recommended Solution consult_faq->implement_solution end Problem Resolved implement_solution->end

Caption: A general workflow for troubleshooting synthetic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the key synthetic steps.

Step 1: Nitration of Veratrole

Q1: My nitration of veratrole is giving a low yield of the desired 3,4-dimethoxynitrobenzene. What are the possible reasons and solutions?

A1: Low yields in the nitration of veratrole can be attributed to several factors:

  • Formation of Isomers: While the two methoxy groups strongly direct nitration to the 4-position, minor amounts of other isomers can form if the reaction temperature is not adequately controlled.

  • Dinitration: Excessive nitrating agent or prolonged reaction times can lead to the formation of dinitro products.

  • Incomplete Reaction: Insufficient nitrating agent or a reaction time that is too short will result in unreacted veratrole.

Troubleshooting:

ParameterRecommendation
Temperature Maintain a low reaction temperature, typically between -10 to 30°C.[1]
Reagent Ratio Use a precise molar ratio of veratrole to nitric acid, generally in the range of 1:1.5 to 1:10.[1]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material without the formation of significant byproducts. Reaction times typically range from 1 to 10 hours.[1]
Purification Recrystallization is an effective method for purifying the desired 3,4-dimethoxynitrobenzene from unreacted starting materials and isomeric byproducts.
Step 2: Reduction of 3,4-Dimethoxynitrobenzene

Q2: I am observing impurities in my 3,4-dimethoxyaniline after the reduction step. What are these impurities and how can I avoid them?

A2: Impurities in the reduction of 3,4-dimethoxynitrobenzene to 3,4-dimethoxyaniline can arise from incomplete reduction or side reactions.

  • Incomplete Reduction: The presence of the starting nitro compound is a common impurity if the reducing agent is not sufficient or the reaction is not driven to completion.

  • Azoxy, Azo, and Hydrazo Compounds: These are common byproducts in the reduction of nitroarenes, especially under neutral or alkaline conditions.

Troubleshooting:

IssueRecommended Solution
Incomplete Reduction Ensure the use of a sufficient excess of the reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation). Monitor the reaction by TLC until the starting material is no longer visible.
Byproduct Formation Acidic conditions, such as using iron powder with hydrochloric acid, generally favor the formation of the amine over condensation byproducts. For catalytic hydrogenation, ensure proper catalyst activity and hydrogen pressure.
Step 3: Cyclization and Chlorination

Q3: The chlorination of my 6,7-dimethoxyquinazolin-2,4-dione with phosphorus oxychloride (POCl₃) is messy and gives a low yield of 2,4-dichloro-6,7-dimethoxyquinazoline. How can I improve this step?

A3: The chlorination of quinazolinones with POCl₃ is a sensitive reaction that can lead to several side products if not performed correctly.

  • Phosphorylated Intermediates: The reaction proceeds through initial phosphorylation of the quinazolinone. If the conditions are not optimal, these intermediates may not fully convert to the desired chloro derivative.

  • Pseudodimer Formation: Reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule can lead to the formation of dimers.

  • Hydrolysis: The resulting 2,4-dichloro-6,7-dimethoxyquinazoline is sensitive to moisture and can hydrolyze back to the starting material or other byproducts upon workup.

Troubleshooting:

ParameterRecommendation
Temperature Control The reaction should be carried out in two stages. The initial phosphorylation is best performed at a lower temperature (< 25°C) under basic conditions. The subsequent conversion to the chloroquinazoline requires heating, typically in the range of 70-90°C.
Basicity The presence of a base, such as N,N-dimethylaniline, is crucial during the initial phosphorylation stage to prevent the formation of pseudodimers.[2]
Moisture Control Ensure that the starting quinazolinone and all reagents and glassware are thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Workup Quench the reaction mixture by pouring it into ice-cold water with vigorous stirring to precipitate the product and minimize hydrolysis.
POCl₃ Quality Impurities in the POCl₃ can lead to colored byproducts. If necessary, the POCl₃ can be purified by distillation.

Experimental Protocol: Chlorination of 6,7-dimethoxyquinazolin-2,4-dione

  • To a dried flask under an inert atmosphere, add 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (at least 1 molar equivalent, often used in excess as a solvent).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Stir the mixture at a temperature below 25°C for 1 hour.

  • Slowly heat the reaction mixture to 70-90°C and maintain for 2-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 4: Amination of 2,4-Dichloro-6,7-dimethoxyquinazoline

Q4: I am trying to synthesize a 4-amino-2-chloro-6,7-dimethoxyquinazoline derivative, but I am getting a mixture of products, including the 2-amino and 2,4-diamino derivatives. How can I achieve better regioselectivity?

A4: The amination of 2,4-dichloro-6,7-dimethoxyquinazoline is a regioselective reaction where the C4 position is more reactive than the C2 position. However, controlling the reaction conditions is key to obtaining the desired monosubstituted product.

  • Temperature: The first amination at the C4 position can typically be achieved at lower temperatures. Higher temperatures will promote the substitution at the C2 position, leading to the diamino byproduct.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the formation of the diamino product.

  • Solvent: Dioxane is a commonly used solvent due to its high boiling point and ability to dissolve quinazolines.

Troubleshooting:

ParameterRecommendation
Temperature For the selective amination at the C4 position, maintain a lower reaction temperature. For the second amination at the C2 position, higher temperatures are required.
Reaction Time Monitor the reaction closely by TLC to stop the reaction once the starting material is consumed and before significant formation of the diamino byproduct.
Base A base such as N,N-diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.

Experimental Protocol: Selective Amination at the C4-Position

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent like isopropanol or dioxane.

  • Add the desired amine (1-1.2 equivalents) and a base like DIPEA (2-3 equivalents).

  • Stir the reaction at a controlled temperature (e.g., room temperature to 60°C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Q5: My 4-amino-2-chloro-6,7-dimethoxyquinazoline product is contaminated with a byproduct that has a hydroxyl group instead of the amino group. What is happening?

A5: This indicates that hydrolysis of the chloro group at the C4 position has occurred. This is a common side reaction, especially if there is water present in the reaction mixture or during workup under non-neutral pH conditions.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere.

  • Neutral Workup: During the workup, maintain a neutral pH to minimize hydrolysis.

Signaling Pathway and Workflow Diagrams

Synthesis_Pathway Synthetic Pathway to 4-Amino-2-chloro-6,7-dimethoxyquinazoline Veratrole Veratrole Nitroveratrole 3,4-Dimethoxynitrobenzene Veratrole->Nitroveratrole Nitration Aniline 3,4-Dimethoxyaniline Nitroveratrole->Aniline Reduction Quinazolinone 6,7-Dimethoxyquinazolin-2,4-dione Aniline->Quinazolinone Cyclization Dichloroquinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline Quinazolinone->Dichloroquinazoline Chlorination Final_Product 4-Amino-2-chloro-6,7- dimethoxyquinazoline Dichloroquinazoline->Final_Product Amination

Caption: Key steps in the synthesis of the target compound.

Amination_Selectivity Regioselectivity in Amination Dichloro 2,4-Dichloro-6,7-dimethoxyquinazoline Mono_amino 4-Amino-2-chloro Derivative (Desired Product) Dichloro->Mono_amino Low Temp. Di_amino 2,4-Diamino Derivative (Byproduct) Dichloro->Di_amino High Temp. Mono_amino->Di_amino High Temp.

Caption: Temperature control for selective amination.

Summary of Reaction Conditions and Potential Byproducts

Reaction StepKey ReagentsTypical ConditionsPotential Side Reactions/Byproducts
Nitration Veratrole, Nitric Acid-10 to 30°C, 1-10 hours[1]Isomer formation, Dinitration
Reduction 3,4-Dimethoxynitrobenzene, Fe/HCl or H₂/Pd-CAcidic medium or catalytic hydrogenationIncomplete reduction, Azoxy/Azo/Hydrazo compounds
Cyclization/ Chlorination 6,7-Dimethoxyquinazolin-2,4-dione, POCl₃, N,N-dimethylaniline< 25°C then 70-90°C, 2-5 hoursPhosphorylated intermediates, Pseudodimers, Hydrolysis
Amination 2,4-Dichloro-6,7-dimethoxyquinazoline, Amine, DIPEARoom temperature to 60°C2-Amino isomer, 2,4-Diamino byproduct, Hydrolysis

References

Technical Support Center: Purification of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives. This key intermediate is integral to the synthesis of several pharmaceuticals, including Doxazosin and Terazosin.[]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A1: The main challenges include removing unreacted starting materials, byproducts from the synthesis, and managing the compound's limited solubility in common organic solvents. "Oiling out" during recrystallization and streaking during column chromatography are also common issues.

Q2: What are the typical impurities encountered during the synthesis and purification of 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A2: Impurities often originate from the synthetic route. For instance, in syntheses starting from 2,4-dichloro-6,7-dimethoxyquinazoline, incomplete reaction can leave residual starting material.[2] In the synthesis of Doxazosin from this intermediate, potential impurities include byproducts from the coupling reaction and degradation products.

Q3: How can I assess the purity of my 4-Amino-2-chloro-6,7-dimethoxyquinazoline sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for purity assessment. A common mobile phase for analysis consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of purity.

Q4: What are the recommended storage conditions for 4-Amino-2-chloro-6,7-dimethoxyquinazoline?

A4: It is recommended to store the compound at -20°C to ensure its stability.[4] Quinazolines are generally stable in cold, dilute acidic and alkaline solutions but can degrade when boiled in these conditions.

Q5: My purified 4-Amino-2-chloro-6,7-dimethoxyquinazoline appears as a white to off-white solid. Is this expected?

A5: Yes, the typical appearance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a white to off-white solid or crystalline powder.[4][5]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" during recrystallization.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid instead of forming crystals.

  • Solution:

    • Re-dissolve: Gently heat the mixture to redissolve the oil.

    • Add more solvent: Add a small amount of the hot recrystallization solvent to decrease the saturation.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent line to induce nucleation.

    • Seeding: If available, add a few seed crystals of the pure compound to the cooled solution.

Problem 2: Low or no crystal formation upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.

  • Solution:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent.

    • Monitor for cloudiness: Continue to evaporate the solvent until the solution becomes slightly cloudy, indicating saturation.

    • Add a co-solvent: If a single solvent is not effective, consider a binary solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Gently heat to clarify and then cool slowly.

Column Chromatography

Problem 3: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound, being an amine, can interact with the acidic silica gel, leading to poor separation and tailing of the spots.

  • Solution:

    • Add a basic modifier: Add a small amount of a base, such as triethylamine (0.5-1%) or ammonia solution, to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase.

    • Reverse-phase chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., methanol/water or acetonitrile/water) may provide better separation.

Problem 4: Poor separation of the desired product from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimized for the separation.

  • Solution:

    • Optimize the mobile phase: Use TLC to test different solvent systems and ratios to find the optimal mobile phase that provides good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product).

    • Use a solvent gradient: Start with a less polar mobile phase and gradually increase the polarity during the elution. This can help to first elute the less polar impurities and then the more polar product.

Experimental Protocols

Recrystallization of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol is adapted from a method used for the purification of the crude product.[6]

  • Dissolution: In a fume hood, dissolve the crude 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a minimal amount of hot methanol.

  • Basification: Add a few drops of triethylamine to the hot solution to ensure the compound is in its free base form and to improve solubility.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (the compound decomposes at around 262-268 °C).

Column Chromatography of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol is a suggested starting point, adapted from a method for a structurally similar compound. Optimization may be required.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%). A small amount of triethylamine (0.5%) should be added to the mobile phase to prevent streaking.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Collection:

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Preparative HPLC of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Products

This is a general guideline for developing a preparative HPLC method.

  • Column: A preparative reverse-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water, with 0.1% formic acid or trifluoroacetic acid as a modifier.

  • Method Development:

    • First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

    • Optimize the gradient (if necessary) and flow rate on the analytical scale.

  • Scale-Up:

    • Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

    • The goal is to maximize the loading capacity while maintaining adequate separation.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • If the product is in an aqueous solution, it can be extracted with an appropriate organic solvent or lyophilized to obtain the solid product.

Data Presentation

Table 1: Solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Common Solvents

SolventSolubility Description
Dimethyl sulfoxide (DMSO)Sparingly soluble with heating and sonication[4]
MethanolSlightly soluble with heating and sonication[4]

Table 2: Typical Analytical HPLC Parameters

ParameterValue
Column Newcrom R1 (Reverse Phase)[3]
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)[3]
Detection UV (wavelength to be optimized based on compound's absorbance)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization Initial Cleanup tlc_analysis TLC Analysis start->tlc_analysis column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification hplc_analysis HPLC Analysis recrystallization->hplc_analysis recrystallization->tlc_analysis prep_hplc Preparative HPLC column_chromatography->prep_hplc High Purity column_chromatography->hplc_analysis column_chromatography->tlc_analysis prep_hplc->hplc_analysis pure_product Pure Product (>98%) hplc_analysis->pure_product Purity Confirmed

Caption: A typical experimental workflow for the purification and analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling doxazosin Doxazosin (Derivative) receptor α1-Adrenergic Receptor doxazosin->receptor Antagonist gq_protein Gq Protein receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) ca_release->cellular_response pkc->cellular_response

Caption: The α1-adrenergic receptor signaling pathway, which is antagonized by Doxazosin, a key product synthesized from 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the poor solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your research.

Solubility Data

The solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CADQ) has been experimentally determined in a range of organic solvents. The following table summarizes the mole fraction solubility at 313.15 K (40°C).

SolventMole Fraction Solubility (x10⁻³) at 313.15 K
N-methylpyrrolidone (NMP)13.70
N,N-dimethyl formamide (DMF)11.57
Cyclohexanone3.847
Ethyl acetate1.010
n-Butanol0.9288
Isobutyl alcohol0.8408
n-Propanol0.7692
Ethanol0.6934
Isopropanol0.6220
Methanol0.5437
1,4-Dioxane0.2535
Toluene0.02174

Data sourced from a study on the experimental equilibrium solubility of CADQ[1].

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the handling and dissolution of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Q1: My 4-Amino-2-chloro-6,7-dimethoxyquinazoline is not dissolving in my chosen organic solvent. What can I do?

A1: Poor solubility is a known characteristic of this compound. Here are several troubleshooting steps you can take:

  • Solvent Selection: Refer to the solubility data table above. NMP and DMF show the highest solubility for this compound[1]. If your experimental conditions allow, consider switching to one of these solvents.

  • Temperature: Solubility is temperature-dependent. Gently heating the solvent while stirring can significantly improve dissolution.

  • Particle Size Reduction: Smaller particles have a larger surface area, which can increase the dissolution rate[2]. Consider micronization or nanonization techniques if available[2][3][4].

  • Co-solvents: Adding a small amount of a co-solvent can sometimes enhance solubility. For example, if you are using an alcohol, adding a small percentage of DMF or NMP might be effective.

Q2: I am observing precipitation of the compound after initial dissolution. How can I prevent this?

A2: Precipitation upon cooling or standing indicates that the solution is supersaturated at that temperature.

  • Maintain Temperature: If dissolution was achieved at a higher temperature, try to maintain that temperature throughout your experiment.

  • Formulation Strategies: For longer-term stability in solution, consider formulation techniques such as creating a solid dispersion or using lipid-based formulations[2][5]. These methods can help to keep the compound in an amorphous, more soluble state[5].

Q3: Are there any formulation strategies to improve the overall solubility and bioavailability of quinazoline derivatives like this one?

A3: Yes, several strategies are employed to enhance the solubility and bioavailability of poorly soluble quinazoline derivatives:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix. Common methods to prepare solid dispersions include solvent evaporation and the fusion (melt) method[2][5].

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can improve its solubility and absorption[2].

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio, leading to a faster dissolution rate[2].

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This method aims to enhance solubility by dispersing the compound in a polymer matrix.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[5]

  • Volatile organic solvent in which both the compound and carrier are soluble (e.g., methanol, ethanol, or a mixture)[2]

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Accurately weigh the 4-Amino-2-chloro-6,7-dimethoxyquinazoline and the chosen carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w)[2]. Dissolve both components in a suitable volume of the organic solvent in the round-bottom flask. Use sonication or stirring to aid dissolution until a clear solution is obtained[2][5].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C)[2][5].

  • Drying: Continue the evaporation until a solid film is formed on the wall of the flask. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be collected and characterized for its dissolution properties in the desired solvent.

Visualizations

Logical Workflow for Troubleshooting Poor Solubility

The following diagram outlines a step-by-step approach to addressing solubility issues with 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Advanced Formulation Strategies cluster_3 Outcome start Poor Solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline solvent Change Solvent? (e.g., to NMP, DMF) start->solvent heat Apply Gentle Heat? solvent->heat No success Solubility Achieved solvent->success Yes sonicate Use Sonication? heat->sonicate No heat->success Yes particle_size Particle Size Reduction (Micronization/Nanonization) sonicate->particle_size No sonicate->success Yes solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) particle_size->solid_dispersion particle_size->success lipid_formulation Lipid-Based Formulation solid_dispersion->lipid_formulation solid_dispersion->success lipid_formulation->success

Caption: A troubleshooting workflow for overcoming the poor solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Signaling Pathway Context: EGFR Inhibition

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of kinase inhibitors that can target pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer[6][7].

EGFR_Pathway cluster_Ligand Ligand Binding cluster_Receptor Receptor Tyrosine Kinase cluster_Inhibitor Inhibition cluster_Downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Quinazoline_Derivative Quinazoline-based Kinase Inhibitor Quinazoline_Derivative->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based kinase inhibitors.

References

Technical Support Center: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. It includes alternative synthetic pathways, troubleshooting guides, and frequently asked questions to address common experimental challenges.

Alternative Synthetic Pathways

There are several established routes for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, each with distinct advantages and challenges. The three primary pathways start from 3,4-Dimethoxybenzaldehyde, Veratrole, or 6,7-Dimethoxy quinazolin-2,4-dione.

Pathway 1: Starting from 3,4-Dimethoxybenzaldehyde

This widely used method involves a multi-step synthesis that offers a cost-effective and cleaner preparation process.[1][2]

G A 3,4-Dimethoxy- benzaldehyde B 3,4-Dimethoxy- benzoic acid A->B Oxidation C 4,5-Dimethoxy-2- nitrobenzoic acid B->C Nitration D 2-Amino-4,5- dimethoxybenzoic acid C->D Reduction E 6,7-Dimethoxy- quinazolin-2,4-dione D->E Cyclization F 2,4-Dichloro-6,7- dimethoxyquinazoline E->F Chlorination G 4-Amino-2-chloro-6,7- dimethoxyquinazoline F->G Amination

Caption: Synthetic pathway from 3,4-Dimethoxybenzaldehyde.

Pathway 2: Starting from Veratrole (o-Dimethoxybenzene)

This pathway provides an alternative route, also noted for its use of less expensive starting materials.[1]

G A Veratrole B 3,4-Dimethoxy- nitrobenzene A->B Nitration C 3,4-Dimethoxyaniline B->C Reduction D 3,4-Dimethoxyphenyl cyano carbamide C->D Carbamidating Reaction E 4-Amino-2-chloro-6,7- dimethoxyquinazoline D->E Cyclohydrolysis

Caption: Synthetic pathway from Veratrole.

Pathway 3: Starting from 6,7-Dimethoxy quinazolin-2,4-dione

This pathway is a more direct route if the starting dione is readily available.

G A 6,7-Dimethoxy quinazolin-2,4-dione B 2,4-Dichloro-6,7- dimethoxyquinazoline A->B Chlorination C 4-Amino-2-chloro-6,7- dimethoxyquinazoline B->C Amination

Caption: Synthetic pathway from 6,7-Dimethoxy quinazolin-2,4-dione.

Experimental Protocols & Data

Key Experimental Steps

1. Chlorination of 6,7-Dimethoxy quinazolin-2,4-dione:

  • Reagents: 6,7-Dimethoxy quinazolin-2,4-dione, phosphorous oxychloride (POCl3), N,N-dimethylaniline.[3]

  • Procedure: A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g), phosphorous oxychloride (6 mL), and N,N-dimethylaniline (0.6 mL) is refluxed for 5 hours.[3] The reaction mixture is then cooled to room temperature and poured into ice-cold water with stirring. The resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is filtered and washed with distilled water.[3]

  • Alternative: Thionyl chloride can also be used as a chlorinating agent, potentially offering higher yields than phosphorus oxychloride or phosphorus pentachloride.[3]

2. Amination of 2,4-Dichloro-6,7-dimethoxyquinazoline:

  • Reagents: 2,4-Dichloro-6,7-dimethoxyquinazoline, ammonia solution.

  • Procedure: The 2,4-dichloro-6,7-dimethoxyquinazoline solid is dissolved in 20%-25% aqueous ammonia. The reaction is carried out at a temperature of 40°C to 75°C for 6 to 16 hours. After the reaction, the product is separated by filtration to obtain 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[4]

  • Alternative with THF: 8.6 g of 2,4-Dichloro-6,7-dimethoxyquinazoline is dissolved in 300 ml of tetrahydrofuran (THF), and ammonia gas is introduced until saturation. The mixture is left to stand for 2 days, after which the solvent is removed. The precipitate is collected and recrystallized from methanol.[5]

Quantitative Data Summary
Starting MaterialKey StepsReagentsReaction TimeYieldReference
3,4-DimethoxybenzaldehydeOxidation, Nitration, Reduction, Cyclization, Chlorination, AminationH2O2, HNO3, Fe/HCl, NaOCN, POCl3, NH3Multi-day85-92% (amination step)[1][2]
VeratroleNitration, Reduction, Carbamidation, CyclohydrolysisHNO3, H2, Triphosgene/Cyanamide, PCl5/POCl3Multi-dayHigh (unspecified)[1][6]
6,7-Dimethoxy quinazolin-2,4-dioneChlorination, AminationPOCl3, NH3~29 hours90% (amination step)[3][7]

Troubleshooting Guides & FAQs

Chlorination Step

Q1: I am getting a low yield during the chlorination of 6,7-Dimethoxy quinazolin-2,4-dione with POCl3. What could be the issue?

A1:

  • Incomplete Reaction: The reaction may require a longer reflux time or higher temperature. Ensure the reflux is maintained for at least 5 hours. The use of a catalyst like N,N-dimethylaniline can also improve the reaction rate.[3]

  • Moisture: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Alternative Reagents: Consider using thionyl chloride as the chlorinating agent, which has been reported to provide higher yields in some cases.[3]

Q2: The workup of the chlorination reaction is difficult, and the product is impure. How can I improve this?

A2:

  • Quenching: Pouring the reaction mixture slowly into a well-stirred mixture of ice and water is crucial to control the exothermic reaction and precipitate the product.

  • Washing: Thoroughly wash the filtered product with cold water to remove any residual acid and salts.

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent like ethanol may be necessary.

Amination Step

Q1: The amination of 2,4-dichloro-6,7-dimethoxyquinazoline is incomplete, and I have a significant amount of starting material left. What should I do?

A1:

  • Reaction Time and Temperature: The reaction can be slow. Ensure the reaction is running for the recommended time (6-16 hours) and at an appropriate temperature (40-75°C).[4] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Ammonia Concentration: Using a concentrated solution of ammonia (20-25%) is important for driving the reaction forward.[4] If using ammonia gas in a solvent like THF, ensure the solution is saturated.[5]

  • Solvent Choice: The choice of solvent can impact the reaction. While aqueous ammonia is common, using a co-solvent like THF can sometimes improve solubility and yield.[7]

Q2: I am observing the formation of a di-amino substituted by-product. How can I avoid this?

A2:

  • Reaction Temperature: The chlorine at the 4-position is more reactive than the one at the 2-position. Lowering the reaction temperature can increase the selectivity for the mono-amination product.

  • Stoichiometry: While an excess of ammonia is generally used, carefully controlling the reaction conditions can help minimize the formation of the di-substituted product.

Experimental Workflow Diagram

G cluster_chlorination Chlorination cluster_amination Amination A Mix Dione, POCl3, and N,N-dimethylaniline B Reflux for 5h A->B C Cool to RT B->C D Pour into ice-water C->D E Filter and Wash D->E F Dry Product E->F G Dissolve Dichloro- quinazoline in Aqueous NH3 H Heat at 40-75°C for 6-16h G->H I Cool Reaction H->I J Filter Product I->J K Wash and Dry J->K

Caption: General experimental workflow for chlorination and amination.

References

Technical Support Center: 4-Amino-2-chloro-6,7-dimethoxyquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during synthesis and derivatization reactions.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis and subsequent reactions of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-Dichloro-6,7-dimethoxyquinazoline

Question 1: I am getting a low yield in the amination of 2,4-dichloro-6,7-dimethoxyquinazoline. What are the possible causes and solutions?

Answer:

Low yields in this nucleophilic aromatic substitution reaction can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if starting material is still present. Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: While the initial substitution at the more reactive C4 position can often be carried out at room temperature or slightly elevated temperatures, driving the reaction to completion might require heating.[2][3][4] Optimization studies have shown that temperatures between 40-75°C can be effective.[3]

  • Poor Solubility of Starting Material: 2,4-Dichloro-6,7-dimethoxyquinazoline has limited solubility in some solvents, which can hinder the reaction rate.

    • Solution: Tetrahydrofuran (THF) is a commonly used and effective co-solvent to improve solubility.[5] Using a mixture of aqueous ammonia and THF can lead to high yields.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Solution: The primary side reaction is the di-substitution to form 2,4-diamino-6,7-dimethoxyquinazoline. To minimize this, use a controlled amount of the aminating agent and maintain a moderate reaction temperature. Hydrolysis of the starting material or product can also occur if excessive water is present under harsh conditions.

Question 2: My final product is contaminated with the starting material, 2,4-dichloro-6,7-dimethoxyquinazoline. How can I purify it?

Answer:

Purification can be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Suitable solvents for recrystallization include ethanol or a mixture of chloroform and methanol.[6]

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A mobile phase of dichloromethane and methanol (e.g., 99:1) has been shown to be effective for separating the product from impurities.[2]

Question 3: I am observing the formation of a di-substituted byproduct, 2,4-diamino-6,7-dimethoxyquinazoline. How can I avoid this?

Answer:

The formation of the di-amino product occurs when the second chlorine atom at the C2 position is also substituted. The C4 position is significantly more reactive than the C2 position.[2][7][8] To favor mono-substitution:

  • Control Reaction Temperature: The substitution at the C2 position generally requires more forcing conditions, such as higher temperatures (often above 100°C).[2] By maintaining a lower reaction temperature (e.g., ambient to 75°C), you can selectively target the C4 position.[3]

  • Stoichiometry of the Amine: Use a controlled excess of the amine nucleophile. A large excess will favor the di-substitution reaction.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-amino product.

Derivatization Reactions of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Question 4: I am attempting a diazotization reaction with 4-Amino-2-chloro-6,7-dimethoxyquinazoline, but the reaction is not proceeding as expected. What are the critical parameters?

Answer:

Successful diazotization requires careful control of reaction conditions:

  • Temperature: The reaction must be carried out at a low temperature, typically 0-5°C, to ensure the stability of the diazonium salt.[9] Use an ice bath to maintain this temperature range.

  • Acidic Conditions: The reaction is performed in a strong acidic medium, such as hydrochloric acid, to generate nitrous acid from sodium nitrite.[9]

  • Reagent Addition: The sodium nitrite solution should be added slowly to the solution of the amine in acid to control the reaction rate and temperature.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline?

A1: With optimized conditions, yields can be quite high, often in the range of 85-92%.[3]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method.[1] A more quantitative analysis can be performed using High-Performance Liquid Chromatography (HPLC).[5]

Q3: What are some common side products in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives?

A3: Besides the unreacted starting material and the di-substituted product (2,4-diamino-6,7-dimethoxyquinazoline), hydrolysis of the chloro groups to hydroxyl groups can occur, especially under prolonged heating in aqueous conditions. In the synthesis of the precursor 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazoline-2,4-dione, incomplete chlorination can leave one hydroxyl group, leading to the formation of 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline.

Data Presentation

Table 1: Optimized Reaction Conditions for Amination of 2,4-Dichloro-6,7-dimethoxyquinazoline

ParameterConditionExpected YieldReference
Solvent THF/Aqueous AmmoniaHigh[5]
Temperature 40 - 75 °C85 - 92%[3]
Reaction Time 6 - 16 hours85 - 92%[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol is based on the amination of 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Aqueous Ammonia (25-30%)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in THF.

  • Add aqueous ammonia to the solution. A typical molar ratio of ammonia to the dichloroquinazoline is in excess to drive the reaction.

  • Heat the reaction mixture to 40-75°C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 6-16 hours).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the THF under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Diazotization of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol describes the formation of a diazonium salt for subsequent coupling reactions.[9]

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare a well-stirred mixture of concentrated HCl and ice in a beaker placed in an ice bath to maintain a temperature of 0-5°C.[9]

  • In a separate container, make a smooth slurry of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and a small amount of water.

  • Add the amine slurry to the cold HCl solution with continuous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the amine-acid mixture, ensuring the temperature remains between 0-5°C.

  • Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[9]

  • The resulting diazonium salt solution is typically used immediately in the next coupling step.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Start Start Dissolve Dichloroquinazoline Dissolve 2,4-Dichloro-6,7- dimethoxyquinazoline in THF Start->Dissolve Dichloroquinazoline Add Ammonia Add Aqueous Ammonia Dissolve Dichloroquinazoline->Add Ammonia Heat Reaction Heat to 40-75°C Add Ammonia->Heat Reaction Monitor Reaction Monitor by TLC/HPLC Heat Reaction->Monitor Reaction Workup Cool, Filter/Evaporate Monitor Reaction->Workup Purify Recrystallize/Column Chromatography Workup->Purify Product 4-Amino-2-chloro-6,7- dimethoxyquinazoline Purify->Product troubleshooting_low_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Poor Solubility Poor Solubility Low Yield->Poor Solubility Side Reactions Side Reactions Low Yield->Side Reactions Extend Time Extend Reaction Time/ Improve Stirring Incomplete Reaction->Extend Time Optimize Temp Increase Temperature (40-75°C) Suboptimal Temperature->Optimize Temp Change Solvent Use THF as a Co-solvent Poor Solubility->Change Solvent Control Conditions Control Stoichiometry and Temperature Side Reactions->Control Conditions

References

Technical Support Center: Cross-Coupling Reactions with 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-6,7-dimethoxyquinazoline in cross-coupling reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Amino-2-chloro-6,7-dimethoxyquinazoline a challenging substrate for cross-coupling reactions?

This substrate presents two primary challenges. First, the C2-Cl bond is relatively unreactive (less reactive than corresponding bromides or iodides), making the initial oxidative addition step of the catalytic cycle more difficult. This often requires more active catalyst systems.[1] Second, the presence of two Lewis basic nitrogen atoms—the endocyclic quinazoline nitrogen and the exocyclic C4-amino group—can lead to catalyst inhibition or poisoning.[1][2] These nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity.

Q2: Which types of cross-coupling reactions are typically performed with this substrate?

Palladium-catalyzed cross-coupling reactions are standard for this class of compounds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q3: What is the best general catalyst and ligand combination to start with for this substrate?

For challenging aryl chlorides, especially those with potentially inhibiting groups, highly active catalyst systems are recommended. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] A robust starting point is a combination of a palladium precatalyst with a sterically hindered, electron-rich biaryl phosphine ligand.

  • Palladium Source: Pd₂(dba)₃ or palladium precatalysts (e.g., XPhos Pd G3/G4).

  • Ligand: Bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often effective as they promote the crucial reductive elimination step and can mitigate catalyst inhibition.[2]

Q4: How do I choose the right base for my reaction?

The choice of base is critical and depends on the specific coupling reaction.

  • Suzuki Coupling: Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[1] Cs₂CO₃ can also be effective. The base activates the boronic acid for transmetalation.[4]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5]

  • Sonogashira Coupling: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Solution
Catalyst Inhibition/Poisoning The nitrogen atoms on the quinazoline ring and the amino group are likely coordinating to the palladium center. Switch to a bulkier, more electron-rich ligand like XPhos or SPhos.[1][2] Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help. Consider using a palladium precatalyst which can be more resistant to inhibition.
Inactive Catalyst System The C-Cl bond is difficult to activate. Ensure you are using a catalyst system known to be effective for aryl chlorides. Increase the reaction temperature. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure it is being properly reduced to the active Pd(0) species in situ.[2]
Poor Reagent Purity Ensure starting materials, particularly the boronic acid or amine, are pure. Water or other impurities can interfere with the reaction. Solvents should be anhydrous and degassed.
Insufficient Base Strength For Buchwald-Hartwig aminations, the base may not be strong enough to deprotonate the amine. Switch to a stronger base like NaOtBu or LHMDS. For Suzuki couplings, ensure the base is sufficiently soluble in the reaction medium.
Problem 2: Reaction Stalls or Gives Low Yield Despite Some Conversion
Possible Cause Solution
Catalyst Deactivation Over Time The catalyst may be degrading at the reaction temperature. Try a lower temperature for a longer duration. Adding a fresh portion of catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
Protodeboronation (Suzuki) The boronic acid is being replaced by a hydrogen atom from a proton source (like water). Use a more stable boronate ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[2] Ensure the reaction is run under strictly anhydrous conditions with a carefully dried base.
Poor Solubility The starting materials or intermediates may not be fully dissolved. Screen different solvents (e.g., dioxane, toluene, DMF, t-Amyl alcohol) or use a solvent mixture.[2] Increasing the temperature can also improve solubility.
Problem 3: Formation of Significant Side Products
Possible Cause Solution
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.
Dehalogenation (Hydrodehalogenation) The chloro-quinazoline is being reduced to the corresponding quinazoline without the desired coupling. This can occur if there is a hydride source in the reaction. Ensure solvents are pure and consider using a milder base.[1]
Homocoupling of Terminal Alkyne (Sonogashira) This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under copper-free conditions can eliminate this issue. Ensure the reaction is thoroughly deoxygenated.

Data and Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Aryl Halide 4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq)4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq)4-Amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq)
Coupling Partner Arylboronic Acid (1.2-1.5 eq)Primary/Secondary Amine (1.2 eq)Terminal Alkyne (1.2-1.5 eq)
Pd Source Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
Ligand SPhos (4-5 mol%)XPhos (4-5 mol%)PPh₃ (if not integral)
Base K₃PO₄ (2.0 eq)NaOtBu (1.4 eq)TEA (3.0 eq)
Co-catalyst N/AN/ACuI (1-2 mol%) (Optional, consider copper-free)
Solvent 1,4-Dioxane/H₂O (10:1)Toluene or 1,4-DioxaneDMF or Toluene
Temperature 100 - 110 °C100 - 110 °C80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: These are generalized starting points. Optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 4-Amino-2-chloro-6,7-dimethoxyquinazoline, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the catalyst and ligand to the reaction vessel.

  • Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

Visual Guides

Troubleshooting_Workflow start Start: Low or No Yield q1 Is the catalyst system appropriate for an electron-rich aryl chloride? start->q1 s1 Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and/or a Pd precatalyst. q1->s1 No q2 Are significant side products observed? q1->q2 Yes end_node Re-run Optimized Reaction s1->end_node s2 Address specific side reactions: - Homocoupling: Degas thoroughly. - Protodeboronation: Use boronate ester. - Dehalogenation: Use milder base. q2->s2 Yes q3 Is the reaction stalling? q2->q3 No s2->end_node s3 Consider catalyst deactivation. Try lower temperature or add fresh catalyst/ligand. q3->s3 Yes q3->end_node No s3->end_node

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst_Selection_Logic start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (vs. Boronic Acid) cc_bond->suzuki sonogashira Sonogashira (vs. Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (vs. Amine) cn_bond->buchwald suzuki_cat Catalyst System: - Pd₂(dba)₃ / SPhos - Base: K₃PO₄ suzuki->suzuki_cat sono_cat Catalyst System: - Pd(PPh₃)₄ / CuI - Base: TEA sonogashira->sono_cat buch_cat Catalyst System: - Pd₂(dba)₃ / XPhos - Base: NaOtBu buchwald->buch_cat

Caption: Logic diagram for selecting a starting catalyst system based on the desired bond.

References

Validation & Comparative

In Vitro Validation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of a novel 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivative, a member of the quinazoline class of compounds known for their potential as targeted cancer therapeutics. Quinazoline derivatives frequently exert their anticancer effects by inhibiting key signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1] This document outlines detailed experimental protocols for key in vitro assays, presents comparative data from established EGFR inhibitors, and provides visual representations of relevant biological pathways and experimental workflows to guide researchers in evaluating the preclinical efficacy of this novel compound.

Comparative Anticancer Activity of Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of selected, clinically relevant quinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) value indicates the potency of the compound, with a lower value signifying greater efficacy. This data serves as a benchmark for evaluating the performance of a novel 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivative.

CompoundCancer Cell LineTarget/MechanismIC50 (µM)Reference
Novel 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivative e.g., A549 (Lung), MCF-7 (Breast)Presumed Kinase InhibitorData to be determined N/A
GefitinibNCI-H1299 (Lung)EGFR Tyrosine Kinase Inhibitor14.23 ± 0.08[2]
A549 (Lung)EGFR Tyrosine Kinase Inhibitor15.11 ± 0.05[2]
NCI-H1437 (Lung)EGFR Tyrosine Kinase Inhibitor20.44 ± 1.43[2]
LapatinibBT-474 (Breast, HER2+)Dual EGFR/HER2 Inhibitor0.036 ± 0.0151[3]
SKBR3 (Breast, HER2+)Dual EGFR/HER2 Inhibitor0.080 ± 0.0173[3]
MDA-MB-468 (Breast, EGFR high)Dual EGFR/HER2 Inhibitor3.31[4]
ErlotinibMCF-7 (Breast)EGFR Tyrosine Kinase Inhibitor20[1]
HepG2 (Liver)EGFR Tyrosine Kinase Inhibitor25[1]

Signaling Pathway and Point of Inhibition

Many quinazoline-based anticancer agents function as EGFR tyrosine kinase inhibitors. They competitively bind to the ATP-binding pocket within the kinase domain of EGFR, preventing its autophosphorylation. This action blocks the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF EGFR EGFR Ligand->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Quinazoline_Derivative 4-Amino-2-chloro-6,7- dimethoxyquinazoline Derivative Quinazoline_Derivative->EGFR Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivative and comparator compounds (e.g., Gefitinib, Lapatinib) in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to verify the inhibitory effect of the compound on the phosphorylation status of EGFR and its downstream targets like Akt.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated forms of proteins (e.g., p-EGFR, p-Akt), the inhibitory effect of the compound on the signaling pathway can be assessed.

Detailed Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivative or comparator compounds at various concentrations for a specified time (e.g., 24 hours). For EGFR phosphorylation studies, cells are often serum-starved overnight and then stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the in vitro validation of a kinase inhibitor.

experimental_workflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Comparison A Select Cancer Cell Lines (e.g., A549, MCF-7) C Perform MTT Assay for Cell Viability (IC50) A->C D Conduct Western Blot for Protein Phosphorylation A->D B Prepare Stock Solutions of Test & Comparator Compounds B->C B->D E Calculate IC50 Values C->E F Quantify Protein Bands (Densitometry) D->F G Compare Activity with Alternative Inhibitors E->G F->G H Draw Conclusions on Potency and Mechanism G->H

Caption: General workflow for in vitro validation of a kinase inhibitor.

By following these protocols and using the provided comparative data and diagrams as a guide, researchers can effectively evaluate the in vitro activity of novel 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives and gain valuable insights into their potential as anticancer agents.

References

A Comparative Analysis of Quinazoline-Based EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolving landscape of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, this guide offers a comparative analysis of their performance, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of first, second, third, and emerging fourth-generation inhibitors.

The quinazoline scaffold has proven to be a highly effective core structure for the development of potent EGFR tyrosine kinase inhibitors (TKIs).[1][2] These inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.[2][3] This guide will compare the key characteristics, inhibitory activities, and clinical efficacy of prominent quinazoline-based EGFR inhibitors across different generations.

Generations of Quinazoline-Based EGFR Inhibitors: A Logical Progression

The development of quinazoline-based EGFR inhibitors has been a story of incremental improvements, with each new generation designed to overcome the limitations of the previous one. This evolution primarily revolves around improving efficacy against specific EGFR mutations and tackling the persistent challenge of acquired resistance.

First-generation inhibitors, such as gefitinib and erlotinib, are reversible, ATP-competitive inhibitors that show significant efficacy in patients with activating EGFR mutations like exon 19 deletions (del19) and the L858R point mutation.[2][3] However, their effectiveness is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[3]

Second-generation inhibitors, including afatinib and dacomitinib, were developed to address this resistance.[3] They are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR.[3] While active against T790M in vitro, their clinical efficacy in this setting is limited by dose-limiting toxicities due to their potent inhibition of wild-type (WT) EGFR.[3]

The third-generation inhibitor, osimertinib (a pyrimidine-based compound, not quinazoline, but a critical comparator), was a significant breakthrough. It was specifically designed to be a covalent inhibitor with high selectivity for EGFR mutants, including T790M, while sparing WT EGFR, leading to a much-improved therapeutic window.[3] However, resistance to osimertinib eventually emerges, often through the C797S mutation, which prevents the covalent bond formation.[3]

This has spurred the development of fourth-generation inhibitors, which are being designed to overcome C797S-mediated resistance.[3][4][5] A prominent strategy for this new generation is the development of allosteric inhibitors that bind to a different site on the EGFR kinase domain, thus being unaffected by mutations in the ATP-binding pocket.[3][4]

Generations of Quinazoline-Based EGFR Inhibitors Evolution of Quinazoline-Based EGFR Inhibitors cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation (Comparator) cluster_3 Fourth Generation First_Gen Gefitinib, Erlotinib (Reversible, ATP-Competitive) First_Gen_Target Activating Mutations (L858R, del19) First_Gen->First_Gen_Target Effective Against Second_Gen Afatinib, Dacomitinib (Irreversible, Covalent) First_Gen->Second_Gen Resistance (T790M) Second_Gen_Target Activating Mutations & T790M (in vitro) Second_Gen->Second_Gen_Target Broader Activity Third_Gen Osimertinib (Irreversible, Mutant-Selective) Second_Gen->Third_Gen Improved Selectivity Third_Gen_Target Activating Mutations & T790M Third_Gen->Third_Gen_Target Overcomes T790M Resistance Fourth_Gen Allosteric & Novel Covalent Inhibitors Third_Gen->Fourth_Gen Resistance (C797S) Fourth_Gen_Target T790M & C797S Mutations Fourth_Gen->Fourth_Gen_Target Targets Osimertinib Resistance

Figure 1: Logical Progression of Quinazoline-Based EGFR Inhibitors

Comparative Performance Data

The inhibitory activity of EGFR TKIs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. Lower IC50 values indicate greater potency.

Inhibitor (Generation)EGFR WT (IC50, nM)EGFR L858R (IC50, nM)EGFR del19 (IC50, nM)EGFR T790M (IC50, nM)EGFR L858R/T790M (IC50, nM)EGFR del19/T790M/C797S (IC50, nM)
Gefitinib (1st)~15.59-21.17~14~3.22>1000~1.94>1000
Erlotinib (1st)~14.11~12~7>1000>1000>1000
Afatinib (2nd)~0.6~0.3~0.8~165~3.5~43-158
Osimertinib (3rd)~27~12~13~5~10.51>1000
Compound 8d (4th)-----~68
Compound 32 (4th)----~2.2~2.2

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[2][6][7][8][9]

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Quinazoline-based EGFR inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking the initiation of these downstream signals.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline-based EGFR Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified EGFR Signaling Pathway and the Point of Inhibition

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of EGFR inhibitors.

Experimental Workflow: Evaluating an EGFR Inhibitor

The process of evaluating a novel EGFR inhibitor typically follows a structured workflow, starting from biochemical assays to cellular and in vivo studies.

Experimental_Workflow Typical Experimental Workflow for EGFR Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay EGFR Kinase Inhibition Assay (e.g., TR-FRET) Determine IC50 Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50 Kinase_Assay->Cell_Proliferation Proceed with potent compounds Western_Blot Western Blot Analysis (Confirm target engagement and pathway inhibition) Cell_Proliferation->Western_Blot Confirm mechanism Xenograft Xenograft Models (Evaluate anti-tumor efficacy) Western_Blot->Xenograft Validate in vivo

Figure 3: A Representative Experimental Workflow
EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Principle: The assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to a biotinylated peptide substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the recombinant human EGFR kinase domain to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of an EGFR inhibitor on the metabolic activity of cancer cell lines, which is an indirect measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the EGFR inhibitor in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[11][12]

Western Blot Analysis for EGFR Pathway Inhibition

Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing direct evidence of target engagement and downstream pathway modulation by an EGFR inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against total and phosphorylated forms of EGFR and downstream signaling proteins like AKT and ERK.

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the EGFR inhibitor for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their corresponding total protein levels.[13][14]

Clinical Perspectives and Future Directions

Clinical trials have demonstrated the significant benefit of quinazoline-based EGFR inhibitors in patients with EGFR-mutant NSCLC.[15][16] Head-to-head trials have helped to delineate the relative efficacy and safety profiles of different generations of inhibitors.[17][18] For instance, second-generation inhibitors have shown improved progression-free survival (PFS) compared to first-generation inhibitors in first-line treatment, albeit with increased toxicity.[17] The third-generation inhibitor osimertinib has demonstrated superior efficacy and a better safety profile compared to first-generation TKIs in the first-line setting for EGFR-mutant NSCLC.[19]

The emergence of resistance to third-generation inhibitors highlights the ongoing need for novel therapeutic strategies. The development of fourth-generation quinazoline-based inhibitors, including allosteric and novel covalent inhibitors targeting the C797S mutation, represents a promising frontier in the quest to overcome TKI resistance and improve outcomes for patients with EGFR-driven cancers.[5][20]

References

The Pivotal Role of the 4-Amino-2-chloro-6,7-dimethoxyquinazoline Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of 4-Amino-2-chloro-6,7-dimethoxyquinazoline analogs reveals their significance as potent kinase inhibitors, particularly in the context of anticancer drug development. The quinazoline core, a privileged scaffold in medicinal chemistry, provides a versatile platform for designing targeted therapies. This guide offers a comparative analysis of these analogs, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to inform researchers, scientists, and drug development professionals.

The 4-aminoquinazoline framework is a cornerstone in the design of numerous kinase inhibitors, with several approved drugs for cancer therapy built upon this structure.[1] Modifications at various positions of the quinazoline ring system allow for the fine-tuning of inhibitory activity and selectivity against key oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] The 6,7-dimethoxy substitution pattern is a common feature in many potent inhibitors, contributing to favorable interactions within the ATP-binding pocket of these kinases.[4][5] This guide focuses on analogs of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, dissecting the role of the 2-chloro substituent and comparing its influence on biological activity with other modifications.

Comparative Biological Activity of 4-Amino-6,7-dimethoxyquinazoline Analogs

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various 4-amino-6,7-dimethoxyquinazoline analogs. These derivatives often target receptor tyrosine kinases like EGFR and VEGFR, which are crucial in cancer progression.[6] The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Table 1: In Vitro Anticancer Activity of 4-Amino-6,7-dimethoxyquinazoline Analogs

Compound IDR1 (Position 2)R2 (Position 4)Cancer Cell LineIC50 (µM)Reference
Analog 1 -Cl3-ethynylphenylaminoMCF-7 (Breast)0.13[7]
Analog 2 -Cl3-bromophenylaminoA549 (Lung)Potent (exact value not specified)[8]
Analog 3 -NH-aryl3-ethynylphenylaminoHCT116 (Colon)0.7[9]
Gefitinib -H3-chloro-4-fluoro-phenylaminoHeLa (Cervical)4.3[10]
Erlotinib -H3-ethynylphenylaminoHepG2 (Liver)25[10]

Table 2: Kinase Inhibitory Activity of 4-Amino-6,7-dimethoxyquinazoline Analogs

Compound IDR1 (Position 2)R2 (Position 4)Kinase TargetIC50 (µM)Reference
Analog 4 -Clanilino derivativesEGFR0.13 - 0.69[11]
Analog 5 -Clanilino derivativesVEGFR-20.56 - 1.81[11]
Vandetanib -Br4-bromo-2-fluoro-phenylaminoVEGFR-20.033[3]
Compound 15a -acylaminoanilinoEGFR0.13[11]
Compound 15a -acylaminoanilinoVEGFR-20.56[11]

The 2-chloro group in 4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of 2-substituted analogs.[12] Structure-activity relationship (SAR) studies indicate that substitution at the 4-position of the quinazoline ring with various anilino moieties is crucial for potent kinase inhibition.[13] The nature of the substituent on the aniline ring can significantly impact the inhibitory activity against both EGFR and VEGFR-2.[11][14]

Key Signaling Pathways and Experimental Workflows

The primary mechanism of action for many of these quinazoline derivatives is the inhibition of receptor tyrosine kinases, which blocks downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.[6][10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding P1 Dimerization & Autophosphorylation EGFR:f2->P1 Grb2_Sos Grb2/Sos P1->Grb2_Sos PI3K PI3K P1->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

The evaluation of these compounds typically follows a standardized workflow, beginning with in vitro cytotoxicity and kinase inhibition assays, followed by more complex cell-based assays and potentially in vivo studies for promising candidates.

Experimental_Workflow Start Start: Synthesis of Analogs Biochemical_Assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assays (MTT, SRB, LDH) Start->Cytotoxicity_Assay Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for pathway modulation) Biochemical_Assay->Cell_Based_Assay Cytotoxicity_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Animal Models (e.g., Xenograft studies) Cell_Based_Assay->In_Vivo_Study Lead_Optimization Lead Optimization In_Vivo_Study->Lead_Optimization Lead_Optimization->Start End End: Candidate Drug Lead_Optimization->End

Caption: General experimental workflow for evaluating quinazoline-based kinase inhibitors.

Detailed Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[10]

Materials:

  • Adherent cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC50 value.[10]

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This cell-free assay measures the direct inhibitory effect of compounds on EGFR kinase activity by quantifying ADP production.[15]

Materials:

  • Recombinant human EGFR kinase

  • Poly (Glu, Tyr) substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for 60 minutes.[15]

  • Terminate Reaction: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.[15]

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal with a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 4-Amino-2-chloro-6,7-dimethoxyquinazoline scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The 2-chloro position offers a convenient handle for synthetic modification, enabling the exploration of a wide chemical space to optimize biological activity. The data presented in this guide highlights the importance of the substitution pattern on the 4-anilino moiety for achieving high-affinity binding to the kinase domain of oncogenic receptors like EGFR and VEGFR. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies. Further optimization of these analogs holds the promise of delivering novel drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline and Other Heterocyclic Scaffolds in Kinase-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Heterocyclic ring systems are foundational to a vast number of pharmaceuticals, with certain scaffolds demonstrating exceptional utility for specific target classes. The 4-aminoquinazoline core, particularly with 6,7-dimethoxy substitution, has emerged as a "privileged" scaffold in the development of protein kinase inhibitors, leading to several blockbuster anti-cancer drugs.[1][2][3]

This guide provides an objective comparison of the 4-Amino-2-chloro-6,7-dimethoxyquinazoline scaffold against other prominent heterocyclic cores, such as pyrimidines and quinolines, in the context of kinase inhibitor design. The analysis is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and workflows.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system, an aromatic heterocycle composed of a fused pyrimidine and benzene ring, is a versatile scaffold found in numerous biologically active compounds.[3] The 4-aminoquinazoline framework, in particular, has proven to be an exceptional starting point for targeting the ATP-binding site of protein kinases. This is exemplified by the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib (Iressa®) and Erlotinib (Tarceva®), which are based on a 4-anilino-6,7-dimethoxyquinazoline structure.[4][5] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[5][6]

The 6,7-dimethoxy groups on the quinazoline core play a significant role in orienting the molecule within the ATP-binding pocket and contribute to the overall binding affinity.[7] The 4-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.

Quantitative Performance Comparison of Kinase Inhibitor Scaffolds

To objectively assess the performance of the quinazoline scaffold against its alternatives, we will compare their inhibitory activities against key oncogenic kinases, primarily EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating a more potent inhibitor.

Table 1: Comparative Efficacy of Quinazoline vs. Pyrimidine Scaffolds Against EGFR
CompoundCore ScaffoldTargetBiochemical IC50Cellular IC50 (Cell Line)Reference(s)
Erlotinib QuinazolineEGFR (Wild-Type)~2 nM-[8]
EGFR (L858R Mutant)~2 nM-[8]
EGFR (T790M Mutant)~200 nM>5000 nM (H1975)[8]
Osimertinib PyrimidineEGFR (Wild-Type)~15 nM-[8]
EGFR (L858R Mutant)~1 nM~10 nM (PC-9)[8]
EGFR (T790M Mutant)~1 nM~15 nM (H1975)[8]

This table highlights a key evolutionary step in EGFR inhibitor design. While the first-generation quinazoline-based inhibitor Erlotinib is potent against wild-type and certain activating mutations (L858R), it is significantly less effective against the T790M resistance mutation. The third-generation pyrimidine-based inhibitor, Osimertinib, was specifically designed to overcome this resistance, showing potent inhibition of the T790M mutant while maintaining activity against other forms.

Table 2: Efficacy of Quinazoline-Based Scaffolds Against VEGFR-2
CompoundCore ScaffoldTargetBiochemical IC50Reference(s)
Sorafenib Pyridine/UreaVEGFR-20.021 µM[3][9]
Compound 27 6,7-dimethoxy-4-anilinoquinazolineVEGFR-20.016 µM[3][9]
Compound 33 QuinazolineVEGFR-20.013 µM[3]
Vandetanib 4-anilinoquinazolineVEGFR-2-[10]

This table demonstrates the versatility of the quinazoline scaffold beyond EGFR. Derivatives of 6,7-dimethoxy-4-anilinoquinazoline have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. Notably, compounds like 'Compound 27' and 'Compound 33' show inhibitory potency comparable to or exceeding that of established multi-kinase inhibitors like Sorafenib.[3][9]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and the experimental procedures used to evaluate these compounds is crucial for interpreting the data.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Inhibitor Quinazoline / Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Reagents: - Kinase (e.g., EGFR) - Substrate Peptide - ATP - Test Compound (Inhibitor) B 2. Mix Kinase and Inhibitor (Pre-incubation) A->B C 3. Initiate Reaction: Add Substrate and ATP B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Separate: Separate phosphorylated vs. non-phosphorylated substrate (e.g., Caliper Mobility Shift Assay) D->E F 6. Quantify Signal E->F G 7. Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 Value F->G

References

Unlocking Antitumor Potential: A Comparative Analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives reveals their significant potential as anticancer agents, with several analogs demonstrating potent inhibitory effects across a range of cancer cell lines. This guide provides a comparative overview of their efficacy, delves into the underlying mechanisms of action, and presents detailed experimental protocols for researchers in oncology and drug development. The quinazoline scaffold is a well-established pharmacophore in the development of targeted cancer therapies, and derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are emerging as promising candidates for further preclinical and clinical investigation.

The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. By targeting these receptor tyrosine kinases, these compounds can effectively halt tumor growth, proliferation, and angiogenesis.

Comparative Efficacy of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

The antitumor activity of various derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Compound 7i (6-arylureido-4-anilinoquinazoline derivative)A549 (Lung Carcinoma)2.25[1]
HT-29 (Colon Adenocarcinoma)1.72[1]
MCF-7 (Breast Adenocarcinoma)2.81[1]
Compound 8a (6,7-disubstituted-4-anilinoquinazoline)A431 (Epidermoid Carcinoma)1.78[2]
Compound 8d (6,7-disubstituted-4-anilinoquinazoline)A431 (Epidermoid Carcinoma)8.25[2]
Compound 8f (6,7-disubstituted-4-anilinoquinazoline)A431 (Epidermoid Carcinoma)7.18[2]
Quinazoline-chalcone 14g K-562 (Leukemia)0.622[3]
RPMI-8226 (Leukemia)-[3]
HCT-116 (Colon Cancer)-[3]
LOX IMVI (Melanoma)-[3]
MCF7 (Breast Cancer)1.81[3]
RB1 (4-anilino-6,7-dimethoxy quinazoline derivative)HCT116 (Human colon carcinoma)Potent activity comparable to cisplatin[4]
K562 (Human chronic myeloid leukemia)Potent activity comparable to cisplatin[4]
SKBR3 (Human breast cancer)Potent activity comparable to cisplatin[4]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Key Signaling Pathways and Mechanism of Action

The anticancer effects of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives are primarily attributed to their ability to inhibit receptor tyrosine kinases, particularly EGFR and VEGFR.[3]

EGFR Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated. These quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

VEGFR Signaling Pathway: The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR, these compounds can suppress the tumor's blood supply, leading to starvation and regression of the tumor.

Below are diagrams illustrating the targeted signaling pathways and a general experimental workflow for evaluating these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR Quinazoline 4-Amino-2-chloro-6,7- dimethoxyquinazoline Derivative Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P RAS RAS VEGFR->RAS P PI3K PI3K VEGFR->PI3K P Ligand VEGF Ligand->VEGFR Quinazoline 4-Amino-2-chloro-6,7- dimethoxyquinazoline Derivative Quinazoline->VEGFR Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Migration & Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_assays Viability, Apoptosis & Cell Cycle Assays cluster_mtt Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with 4-Amino-2-chloro-6,7- dimethoxyquinazoline Derivatives (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt_add Add MTT reagent incubate->mtt_add annexin_stain Stain with Annexin V-FITC & PI incubate->annexin_stain pi_stain Fix and stain with PI incubate->pi_stain mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Solubilize formazan crystals mtt_incubate->mtt_solubilize mtt_read Read absorbance mtt_solubilize->mtt_read analyze Data Analysis: Determine IC50 values, Apoptotic cell population, Cell cycle distribution mtt_read->analyze flow_apoptosis Analyze by Flow Cytometry annexin_stain->flow_apoptosis flow_apoptosis->analyze flow_cellcycle Analyze by Flow Cytometry pi_stain->flow_cellcycle flow_cellcycle->analyze end End: Evaluate Efficacy analyze->end

Caption: Experimental Workflow Diagram.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Preparation: After treatment with the compounds for the desired time, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Unveiling the Anti-Inflammatory Potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has shed light on the anti-inflammatory properties of a novel series of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives. The research, which evaluated four new compounds, identified promising candidates with comparable or superior in-vitro activity to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.

This guide provides a comprehensive comparison of the anti-inflammatory effects of these derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The findings suggest that specific substitutions on the quinazoline core can significantly influence anti-inflammatory efficacy.

Comparative Anti-Inflammatory Activity

An in-vitro protein denaturation assay using egg albumin was employed to assess the anti-inflammatory activity of the synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, was determined for each compound. A lower IC50 value indicates greater potency.

The results, summarized in the table below, demonstrate that all four derivatives exhibited good to potent anti-inflammatory activity. Notably, compound 4 emerged as the most active candidate, with an IC50 value of 1.772 µg/ml, surpassing the efficacy of the standard drug, diclofenac sodium (IC50 = 1.986 µg/ml).[1]

Compound IDAryl Amino SubstitutionIC50 (µg/ml)
1 2,4-dimethylphenyl2.2027
2 2-methyl-4-nitrophenyl2.0113
3 2,3-dimethylphenyl1.8965
4 2,5-dimethylphenyl1.772
Diclofenac Sodium (Standard Drug)1.986

Table 1: In-vitro anti-inflammatory activity of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives and Diclofenac Sodium determined by the protein denaturation method.[1]

The data suggests that the position and nature of the substituent on the aryl amino moiety play a crucial role in the anti-inflammatory activity of these compounds.

Experimental Protocols

The following section details the methodologies used in the key experiments for the synthesis and anti-inflammatory evaluation of the 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives.

Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives (Compounds 1-4)

The synthesis of the target compounds was achieved through a two-step process:

  • Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline: 6,7-dimethoxyquinazolin-2,4-dione was refluxed with a mixture of phosphorus oxychloride and N,N-dimethylaniline. The resulting product was poured into ice-cold water, and the precipitate was filtered and washed.

  • Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives: The intermediate 2,4-dichloro-6,7-dimethoxyquinazoline was then refluxed with the corresponding substituted anilines (2,4-dimethylaniline, 2-methyl-4-nitroaniline, 2,3-dimethylaniline, and 2,5-dimethylaniline) in isopropanol to yield the final products (compounds 1-4).

The structural elucidation of the synthesized compounds was confirmed using Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]

In-vitro Anti-inflammatory Activity (Protein Denaturation Method)

The anti-inflammatory activity of the synthesized compounds and the standard drug, diclofenac sodium, was evaluated by their ability to inhibit the heat-induced denaturation of egg albumin.

  • Preparation of Solutions: A 0.2% solution of egg albumin in phosphate buffer (pH 7.4) was prepared. The test compounds and the standard drug were dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with phosphate buffer to obtain various concentrations.

  • Assay Procedure:

    • To 2.8 ml of the respective test or standard solutions of varying concentrations, 0.2 ml of the egg albumin solution was added.

    • The mixtures were incubated at 37°C for 15 minutes.

    • Denaturation was induced by heating the reaction mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, the absorbance of the solutions was measured at 660 nm using a UV-visible spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation was calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC50 values were then determined from the concentration-response curves.

Visualizing the Experimental Process and Potential Mechanism

To better understand the experimental design and the likely mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay In-vitro Anti-inflammatory Assay start 6,7-dimethoxyquinazolin-2,4-dione intermediate 2,4-dichloro-6,7-dimethoxyquinazoline start->intermediate POCl3, N,N-dimethylaniline end Target Derivatives (1-4) intermediate->end Substituted Anilines, Isopropanol prep Prepare Solutions (Derivatives, Diclofenac, Egg Albumin) mix Mix Derivatives/Standard with Egg Albumin prep->mix incubate Incubate at 37°C mix->incubate heat Induce Denaturation (Heat at 70°C) incubate->heat measure Measure Absorbance (660 nm) heat->measure calc Calculate % Inhibition and IC50 measure->calc COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa hydrolysis cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation quinazoline Quinazoline Derivatives (Potential Inhibitors) quinazoline->cox Inhibition (Probable)

References

The Rise of a Privileged Scaffold: Validating 4-Amino-2-chloro-6,7-dimethoxyquinazoline for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. The quinazoline core has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors. This guide provides an in-depth comparison of kinase inhibitors derived from the versatile starting material, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, against established drugs, supported by experimental data and detailed protocols.

The 4-aminoquinazoline scaffold is a cornerstone in the design of numerous kinase inhibitors, lauded for its ability to anchor within the ATP-binding site of various kinases. The specific intermediate, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, offers a reactive chloro group at the 2-position, which is amenable to nucleophilic substitution, allowing for the facile introduction of diverse functionalities to modulate potency and selectivity. The 6,7-dimethoxy substitution pattern is also a common feature in potent kinase inhibitors, contributing to favorable interactions within the kinase domain.

This guide will delve into the validation of this scaffold by comparing the performance of its derivatives with that of well-established epidermal growth factor receptor (EGFR) inhibitors, Gefitinib (Iressa) and Erlotinib (Tarceva).

Comparative Analysis of Kinase Inhibitor Potency

The inhibitory activity of compounds derived from the 4-Amino-2-chloro-6,7-dimethoxyquinazoline scaffold has been evaluated against various kinases, with a primary focus on EGFR. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a series of 4-anilino-6,7-dimethoxyquinazoline derivatives and compares them with Gefitinib and Erlotinib.

Compound IDR Group (Substitution on Anilino Ring)EGFR IC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
PD 153035 3-Bromo0.025Gefitinib EGFR37, 26, 57
Derivative 1 3-Chloro0.05EGFR (Tyr1173)37
Derivative 2 3-Methyl0.4EGFR (Tyr992)26, 57
Derivative 3 4-Chloro1.3Erlotinib EGFR2
Derivative 4 4-Methyl4.0HER2~80-600
Derivative 5 Unsubstituted7.0JAK2 (V617F)Potent Inhibition

Table 1: In Vitro Kinase Inhibition. This table showcases the potent EGFR inhibitory activity of 4-anilino-6,7-dimethoxyquinazoline derivatives. Notably, compounds with small, electron-withdrawing groups at the meta-position of the anilino ring, such as bromo and chloro, exhibit exceptionally low IC50 values.

Cell LineCompoundIC50 (nM)
A431 (EGFR overexpressing)Gefitinib 8 - 50
Erlotinib 20 - 786
PC-9 (EGFR exon 19 deletion)Gefitinib 13 - 77.26
Erlotinib 7
H1975 (EGFR L858R/T790M)Gefitinib > 5000
Erlotinib > 1000

Table 2: Cellular Antiproliferative Activity. This table provides a comparison of the cellular potency of Gefitinib and Erlotinib in various cancer cell lines with different EGFR mutation statuses. This data is crucial for contextualizing the potential therapeutic efficacy of new inhibitors derived from the 4-Amino-2-chloro-6,7-dimethoxyquinazoline scaffold.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the quinazoline scaffold and the subsequent biological evaluation.

Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A general and efficient method for the synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives involves the nucleophilic substitution of the chlorine atom from 4-chloro-6,7-dimethoxyquinazoline with a desired aniline.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Substituted aniline (e.g., 3-bromoaniline)

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriate substituted aniline (1.1 equivalents) is suspended in isopropanol.

  • A catalytic amount of hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold isopropanol and then diethyl ether to yield the desired 4-anilino-6,7-dimethoxyquinazoline derivative.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., purified EGFR kinase domain)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline)

  • LanthaScreen™ Tb-anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase, fluorescein-labeled substrate, and ATP to the wells of a 384-well plate in TR-FRET dilution buffer.

    • Add the diluted test compounds to the respective wells. Include DMSO-only wells as a negative control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add a solution of LanthaScreen™ Tb-anti-phospho substrate antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is calculated. A decrease in the ratio indicates inhibition of the kinase.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 cells for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours). Include a DMSO-only control.

    • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein.

    • The inhibition of phosphorylation is determined by the decrease in the phospho-protein signal relative to the total protein signal.

Visualizing the Molecular Landscape

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the EGFR signaling pathway.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start 4-Amino-2-chloro- 6,7-dimethoxyquinazoline Reaction Nucleophilic Substitution Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 4-Anilino-6,7-dimethoxy- quinazoline Derivative Reaction->Product Biochem In Vitro Kinase Assay (e.g., TR-FRET) Product->Biochem Cellular Cellular Phosphorylation Assay (Western Blot) Product->Cellular IC50 Determine IC50 Biochem->IC50 Cellular->IC50 Potency Assess Potency & Selectivity IC50->Potency

Figure 1. Experimental workflow for the synthesis and evaluation of kinase inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 4-Anilino-6,7-dimethoxy- quinazoline Inhibitor Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2. Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The 4-Amino-2-chloro-6,7-dimethoxyquinazoline scaffold serves as a highly effective and versatile starting point for the development of potent kinase inhibitors. The structure-activity relationship data clearly indicates that strategic modifications to the anilino moiety can lead to compounds with exceptional inhibitory activity against EGFR, rivaling or even surpassing established drugs in in vitro assays. The straightforward synthetic accessibility of this scaffold, coupled with its proven biological activity, solidifies its position as a valuable tool for medicinal chemists and drug discovery scientists. Further exploration of this scaffold, particularly in generating broader kinase selectivity profiles, will be instrumental in developing the next generation of targeted cancer therapeutics.

Navigating Kinase Selectivity: A Comparative Analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount in the development of targeted therapies. The 4-aminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties through the inhibition of key signaling kinases. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives and their structural analogs, supported by experimental data and detailed methodologies.

The 6,7-dimethoxyquinazoline core is a key feature of several potent kinase inhibitors. Variations at the 2 and 4 positions of the quinazoline ring significantly influence their potency and selectivity against a wide range of kinases. This guide focuses on derivatives featuring a 4-amino group and a 2-chloro substitution, and compares their activity with related analogs where these positions are modified. Understanding the structure-activity relationship (SAR) is crucial for designing next-generation inhibitors with improved selectivity and reduced off-target effects.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity of various 4-amino-6,7-dimethoxyquinazoline derivatives against a panel of kinases. The data, compiled from multiple studies, highlights the diverse selectivity profiles achieved through chemical modifications of the core scaffold.

Table 1: Inhibitory Activity of 4-Amino-6,7-dimethoxyquinazoline Derivatives against Receptor Tyrosine Kinases

Compound IDR1R2Target KinaseIC50 (nM)Percent Inhibition (%)Reference Compound
Derivative 1 Cl3-ethynylphenylEGFR83-Sunitinib
VEGFR-276-Sunitinib
HER2138-Sunitinib
Derivative 2 H6-arylClk119 (Kd)-TG003
Clk430 (Kd)-TG003
Dyrk1A27 (Kd)-TG003
Derivative 3 NH2(p-methoxyphenyl)EGFR-47.78-
VEGFR-2-47.75-
HER2-67.75-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd values represent the dissociation constant. Data is compiled from multiple sources for illustrative comparison.[1][2][3]

Table 2: Inhibitory Activity against Other Kinase Families and Enzymes

Compound IDR1R2Target Kinase/EnzymeIC50 (nM)Reference Compound
BIX-01294 NH-piperidino-N-benzylHG9a67UNC0638
HKMTI-1-005 NH-piperazino-N-benzylHG9a101UNC0638
Derivative 4 HIsatin hybridCDK2183-
Derivative 5 OHHydroxamic acidPI3Kδ<5-
HDAC6427-

This table showcases the activity of related quinazoline and quinoline scaffolds against non-receptor tyrosine kinases and other enzymes, demonstrating the broad applicability of this chemical class.[2][4][5]

Experimental Protocols

A comprehensive understanding of a compound's selectivity profile relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a common method for high-throughput screening of kinase inhibitors and is adapted from commercially available assays like Kinase-Glo®.

Objective: To quantify the activity of a target kinase by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Target recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives (test compounds)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution (containing the kinase and substrate in reaction buffer).

  • Compound Addition: Add 50 nL of the serially diluted compounds to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the cellular context in which these inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate key signaling pathways commonly targeted by quinazoline-based inhibitors and a typical workflow for their screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Kinase_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Potent Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound Selective Hits

Caption: A typical workflow for high-throughput screening of kinase inhibitors.

Conclusion

The 4-Amino-2-chloro-6,7-dimethoxyquinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data indicates that substitutions at the 2 and 4 positions of the quinazoline ring are critical determinants of both potency and selectivity. While comprehensive, direct comparative profiling of a series of 2-chloro derivatives is limited in the public domain, the compiled data from related analogs provides valuable insights into the structure-activity relationships governing their interactions with the kinome.

For drug development professionals, the presented data and protocols offer a framework for the systematic evaluation of new derivatives. Future work should focus on broad-panel kinase screening of novel 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives to fully elucidate their selectivity profiles and identify lead candidates with optimal therapeutic windows. The use of standardized and robust in vitro and cellular assays, as outlined in this guide, will be essential for generating high-quality, comparable data to drive these discovery efforts forward.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-6,7-dimethoxyquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-6,7-dimethoxyquinazolin-2-amine, a chemical intermediate used in pharmaceutical research, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural framework for the safe handling and disposal of this compound, in line with regulatory standards.

The primary principle governing the disposal of this compound is to treat it as hazardous waste.[1] Disposal must be conducted in strict accordance with local, regional, and national regulations.[2] In the United States, the management of hazardous waste is primarily regulated under the Federal Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[3] State-level agencies, such as Departments of Environmental Protection, often implement and enforce these regulations, which may include specific permitting and licensing for facilities that treat, store, or dispose of hazardous materials.[3][4][5]

Safety and Hazard Profile

Before handling, it is imperative to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.

Hazard Identification & Safety Data Details Source
GHS Signal Word Warning[1][6]
Hazard Statements (H-Codes) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements (P-Codes) P261, P264, P271, P280, P302+P352, P305+P351+P338, P501[6]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][6]
Target Organs Respiratory system[1][6]
Required Personal Protective Equipment (PPE) N95-type dust mask, Eyeshields/Safety Goggles, Chemical-resistant Gloves, Protective Clothing[1][6][7]
Storage Class 11 - Combustible Solids[6]

Experimental Protocols

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate Personnel : Keep unnecessary personnel away from the spill area.[8]

  • Ensure Ventilation : Handle the spill in a well-ventilated area.[1][7][8]

  • Wear Full PPE : Don appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[8]

  • Containment : Prevent the chemical from entering drains.[8]

  • Clean-up : For a solid spill, avoid creating dust.[8] Carefully sweep or shovel the material into a suitable, closed container for disposal.[7]

  • Decontamination : Wash the spill area thoroughly after material pick-up is complete.

  • Disposal : Dispose of the collected material and any contaminated cleaning supplies as hazardous waste.[7]

Disposal Workflow and Logical Relationships

The following diagram outlines the procedural workflow for the proper disposal of this compound waste.

G A Waste Generation (Unused Reagent, Contaminated Materials) B Consult Safety Data Sheet (SDS) & Local Regulations A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Segregate Waste (Solid Chemical Waste) C->D E Package in a Suitable, Labeled, Closed Container D->E F Store in a Designated Hazardous Waste Accumulation Area E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Complete Hazardous Waste Manifest (Documentation) G->H I Arrange for Waste Pickup & Transport by Licensed Hauler H->I J Final Disposal at a Permitted TSDF (Treatment, Storage, and Disposal Facility) I->J

Caption: Workflow for the disposal of this compound.

Procedural Disposal Plan

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, containers).

  • Segregate this waste into a dedicated, compatible, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Packaging and Labeling

  • Ensure the waste container is in good condition and not leaking.[9]

  • The container must be kept tightly closed except when adding waste.[1][7]

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., Irritant, Harmful).

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][7]

  • This area should be away from incompatible materials and general laboratory traffic.

Step 4: Professional Disposal

  • The final disposal must be handled by a licensed and approved waste disposal company.[1][2] Do not attempt to dispose of this chemical via standard trash or sewer systems.

  • Contact your organization's EHS department to arrange for pickup. They will coordinate with the professional disposal service.

  • A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal site, ensuring a complete chain of custody as mandated by regulations like RCRA.[5]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-dimethoxyquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-dimethoxyquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.